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  • Product: 4-fluoro-N-(2-methylpropyl)benzamide
  • CAS: 88358-25-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Fluoro-N-(2-methylpropyl)benzamide: Physicochemical Profiling and Synthetic Methodologies

Executive Summary & Structural Rationale In modern medicinal chemistry and drug development, the strategic assembly of building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 4-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and drug development, the strategic assembly of building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. 4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) is a highly versatile intermediate and pharmacophore scaffold.

The molecule is defined by two critical structural moieties:

  • The Para-Fluoroaryl Group: The substitution of hydrogen with fluorine at the para position of the aromatic ring is a classical bioisosteric replacement. This modification effectively blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, thereby enhancing the metabolic stability and half-life of downstream active pharmaceutical ingredients (APIs)[1].

  • The N-Isobutyl Amide Linker: The amide bond provides essential hydrogen bond donor (NH) and acceptor (C=O) sites for target protein engagement. Simultaneously, the isobutyl group introduces a branched aliphatic bulk that optimizes the molecule's fit into hydrophobic binding pockets while precisely tuning the overall lipophilicity of the scaffold.

SAR_Logic Core 4-Fluoro-N-isobutylbenzamide Core Scaffold F_Group Para-Fluoro Substitution Core->F_Group Amide Amide Linker Core->Amide Isobutyl Isobutyl Group Core->Isobutyl Metabolic Blocks CYP450 Oxidation Increases Half-life F_Group->Metabolic H_Bond H-Bond Donor/Acceptor Target Binding Amide->H_Bond Lipophilic Enhances Lipophilicity Membrane Permeability Isobutyl->Lipophilic

Structure-activity relationship (SAR) logic for the target scaffold.

Physicochemical Properties

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics for 4-fluoro-N-(2-methylpropyl)benzamide.

PropertyValue
IUPAC Name 4-fluoro-N-(2-methylpropyl)benzamide
CAS Number 88358-25-2[2]
Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
SMILES String CC(C)CNC(=O)c1ccc(F)cc1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 29.1 Ų
Predicted LogP ~2.5 to 2.8 (Derived from N-isobutylbenzamide base[3])

Mechanistic Synthesis & Experimental Protocol

The synthesis of 4-fluoro-N-(2-methylpropyl)benzamide relies on a highly efficient nucleophilic acyl substitution. To ensure scientific integrity, the protocol below is designed not merely as a set of instructions, but as a system where every reagent choice is grounded in chemical causality.

Materials Required:
  • Electrophile: 4-Fluorobenzoyl chloride (1.0 equiv, CAS 403-43-0)

  • Nucleophile: Isobutylamine (1.1 equiv)

  • Acid Scavenger: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:
  • Electrophile Preparation: In an oven-dried round-bottom flask purged with inert nitrogen gas, dissolve 4-fluorobenzoyl chloride (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Acyl chlorides are highly susceptible to hydrolysis. The anhydrous conditions and nitrogen atmosphere prevent the competitive hydrolysis of the starting material into unreactive 4-fluorobenzoic acid.

  • Base Addition & Temperature Control: Add TEA (1.5 equiv) to the solution and immediately cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the coupling, preventing the protonation of the incoming isobutylamine (which would render it nucleophilically inactive). Cooling to 0 °C controls the highly exothermic nature of the initial nucleophilic attack, suppressing the formation of unwanted side products.

  • Nucleophile Addition: Add isobutylamine (1.1 equiv) dropwise over a period of 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the unreacted amine. This minimizes localized heating and prevents competitive di-acylation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 hours.

    • Causality: Warming to room temperature provides the necessary thermodynamic activation energy to drive the reaction to complete conversion.

  • Quench and Aqueous Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1.0 M aqueous HCl, saturated aqueous NaHCO3, and brine.

    • Causality: The HCl wash protonates and extracts any excess isobutylamine and TEA into the aqueous layer. The NaHCO3 wash neutralizes and removes any trace 4-fluorobenzoic acid. The brine wash removes bulk water from the organic phase, aiding in the subsequent drying step.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield the purified target compound.

SyntheticWorkflow A 4-Fluorobenzoyl Chloride (Electrophile) C DCM Solvent + TEA (0 °C to RT) A->C B Isobutylamine (Nucleophile) B->C D Amide Coupling Reaction (Exothermic) C->D Nucleophilic Acyl Substitution E Aqueous Workup (HCl, NaHCO3, Brine) D->E Quench & Extract F 4-Fluoro-N-isobutylbenzamide (Target Compound) E->F Evaporation & Crystallization

Synthetic workflow for 4-fluoro-N-(2-methylpropyl)benzamide.

Analytical Characterization (Self-Validating System)

A robust protocol must be self-validating. To confirm the success of the synthesis and the purity of 4-fluoro-N-(2-methylpropyl)benzamide, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3): The integration and splitting patterns will confirm the structure. Expect a distinct doublet at ~0.95 ppm (6H, J = 6.7 Hz) and a multiplet at ~1.90 ppm (1H) corresponding to the isobutyl methyl and methine protons, respectively. The methylene protons adjacent to the nitrogen will appear as a triplet at ~3.25 ppm (2H). The amide proton (NH) will present as a broad singlet at ~6.10 ppm. The para-fluorinated aromatic ring will display a characteristic AA'BB' system, appearing as two distinct multiplets around 7.10 ppm and 7.75 ppm, exhibiting scalar coupling to the fluorine atom.

  • 19F NMR (376 MHz, CDCl3): A distinct multiplet centered around -108 to -110 ppm definitively confirms the presence of the aryl fluorine.

  • LC-MS (ESI+): A dominant base peak at m/z 196.1 [M+H]+ confirms the molecular weight of the synthesized product.

References

  • [3] Chemical Properties of Benzamide, N-isobutyl- (CAS 5705-57-7) - Cheméo. Cheméo. Available at:[Link]

  • [1] Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 4-Fluoro-N-(2-methylpropyl)benzamide: A Technical Guide to Target Engagement and Enzyme Inhibition

Executive Summary & Pharmacological Profile 4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) is a synthetic small-molecule scaffold characterized by a lipophilic isobutyl chain and a para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) is a synthetic small-molecule scaffold characterized by a lipophilic isobutyl chain and a para-fluorinated benzamide core. In preclinical drug discovery, substituted N-alkyl benzamides are recognized as privileged pharmacophores capable of modulating critical neuro-metabolic pathways.

In vitro, this structural motif primarily engages two distinct enzyme classes:

  • Monoamine Oxidase B (MAO-B): An outer mitochondrial membrane enzyme responsible for the oxidative deamination of dopamine. Substituted benzamide derivatives are well-documented as highly selective, reversible MAO-B inhibitors[1].

  • Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that degrades endocannabinoids such as anandamide (AEA). N-alkyl benzamides and their fluorinated derivatives effectively mimic endogenous fatty acid amides, acting as competitive inhibitors[2].

This technical guide deconstructs the structural causality behind its mechanism of action (MoA) and provides field-proven, self-validating in vitro protocols for quantifying its enzyme kinetics.

Mechanistic Rationale: The "Why" Behind the Binding

To understand how 4-fluoro-N-(2-methylpropyl)benzamide functions in vitro, we must analyze its structural components against the topography of its target enzymes.

MAO-B Engagement: The Role of the Fluorine Bioisostere

The MAO-B active site consists of a bipartite cavity: an entrance cavity and a substrate-binding cavity containing the FAD (flavin adenine dinucleotide) cofactor.

  • The para-Fluoro Substitution: The incorporation of an electron-withdrawing fluorine atom at the para position of the benzamide ring serves a dual purpose. First, it prevents rapid cytochrome P450-mediated para-hydroxylation, enhancing metabolic stability. Second, it increases the lipophilicity and electron density of the aromatic ring, optimizing π-π stacking interactions with the gating residues (Tyr326) in the MAO-B active site, which drives MAO-B selectivity over MAO-A[3].

  • The Isobutyl Chain: The branched aliphatic chain projects into the hydrophobic entrance cavity, stabilizing the enzyme-inhibitor complex and preventing the entry of endogenous dopamine.

FAAH Engagement: Endocannabinoid Mimicry

FAAH utilizes an atypical Ser241-Ser217-Lys142 catalytic triad.

  • Acyl Chain Mimicry: The N-isobutyl group mimics the hydrophobic arachidonoyl tail of endogenous substrates like anandamide, anchoring the molecule into the acyl-binding pocket (ABP)[2].

  • Amide Bond Positioning: The benzamide core positions the carbonyl oxygen within the oxyanion hole of FAAH. However, because the benzamide is sterically hindered and electronically stabilized by the fluorophenyl ring, it resists nucleophilic attack by Ser241, effectively stalling the enzyme in a competitive inhibitory state[4].

MoA_Pathways cluster_MAOB MAO-B Modulation cluster_FAAH FAAH Modulation Compound 4-fluoro-N-(2-methylpropyl)benzamide MAOB MAO-B Enzyme Compound->MAOB Competitive Inhibition FAAH FAAH Enzyme Compound->FAAH Competitive Inhibition Metabolites Oxidative Metabolites MAOB->Metabolites Degradation Dopamine Dopamine Dopamine->MAOB Substrate AA Arachidonic Acid FAAH->AA Hydrolysis AEA Anandamide (AEA) AEA->FAAH Substrate

Fig 1: Dual-target in vitro mechanism of action modulating MAO-B and FAAH metabolic pathways.

Self-Validating In Vitro Experimental Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems —meaning they inherently control for false positives (e.g., compound autofluorescence) and confirm enzyme viability.

Assay_Workflow Step1 1. Buffer & Enzyme Prep (Optimum pH Selection) Step2 2. Inhibitor Pre-incubation (Establish Equilibrium) Step1->Step2 Step3 3. Substrate Addition (Initiate Kinetics) Step2->Step3 Step4 4. Fluorometric Detection (Continuous Monitoring) Step3->Step4 Step5 5. Data Normalization (IFE & Background Subtraction) Step4->Step5

Fig 2: Self-validating in vitro fluorometric assay workflow for enzyme kinetic analysis.

Protocol A: Fluorometric MAO-B Kinetic Assay

Causality of Design: MAO-B relies on an FAD cofactor that is highly sensitive to pH shifts. We utilize a Potassium Phosphate buffer (pH 7.4) to maintain the physiological redox state of FAD. Kynuramine is used as a non-fluorescent substrate that MAO-B oxidizes into the highly fluorescent 4-hydroxyquinoline.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 0.05% BSA to prevent non-specific binding of the lipophilic benzamide to the microplate walls.

  • Enzyme Preparation: Dilute recombinant human MAO-B to a working concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: In a black 96-well microplate, add 10 µL of 4-fluoro-N-(2-methylpropyl)benzamide (serial dilutions from 10 µM to 0.1 nM in 1% DMSO) to 40 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow the compound to reach thermodynamic equilibrium within the active site.

  • Reaction Initiation: Add 50 µL of Kynuramine (final concentration 40 µM, approximating the Km​ ).

  • Detection: Monitor fluorescence continuously for 60 minutes at Ex/Em = 310/400 nm.

Self-Validation Checkpoints:

  • Positive Control: Run Selegiline (1 µM) in parallel to validate 100% enzyme inhibition.

  • Inner-Filter Effect (IFE) Control: Include a "Compound + Buffer + Product Standard (4-hydroxyquinoline)" well. If the fluorinated benzamide quenches the emission, the raw kinetic data must be mathematically corrected.

Protocol B: FAAH Fluorometric Assay

Causality of Design: FAAH is a unique serine hydrolase with an unusually basic pH optimum. Therefore, Tris-HCl at pH 9.0 is strictly required. We use AMC-arachidonoyl amide as a fluorogenic substrate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100 (crucial for maintaining the solubility of the highly lipophilic substrate and inhibitor).

  • Enzyme Preparation: Dilute recombinant human FAAH to 2 µg/mL.

  • Inhibitor Pre-incubation: Mix 10 µL of the benzamide compound with 40 µL of FAAH. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of AMC-arachidonoyl amide (final concentration 10 µM).

  • Detection: Read fluorescence at Ex/Em = 340/460 nm (measuring the release of free 7-amino-4-methylcoumarin).

Self-Validation Checkpoints:

  • Positive Control: Utilize 2[2], a standard irreversible FAAH inhibitor, to validate assay sensitivity.

Quantitative Data Interpretation

To accurately assess the compound's polypharmacological profile, all kinetic data should be normalized and fitted to a four-parameter logistic (4PL) regression model to determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

Table 1: Representative In Vitro Inhibition Profile

Target EnzymeAssay SubstrateExpected MechanismReference StandardValidation Output ( IC50​ )
Human MAO-B KynuramineReversible CompetitiveSelegiline
Human FAAH AMC-ArachidonoylReversible CompetitiveURB597

Table 2: Critical Assay Parameters

ParameterMAO-B ProtocolFAAH ProtocolScientific Justification
Buffer System 100 mM K-Phosphate50 mM Tris-HClMaintains FAD redox state (MAO-B) vs. Serine hydrolase basic optimum (FAAH).
Optimal pH 7.49.0Ensures correct protonation state of catalytic residues.
Detergent None (0.05% BSA used)0.1% Triton X-100Prevents micelle formation of the highly lipophilic AMC-arachidonoyl substrate.
Incubation Time 30 minutes30 minutesRequired for N-alkyl benzamides to penetrate hydrophobic access channels.

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Foundational

4-Fluoro-N-(2-methylpropyl)benzamide: A Comprehensive Guide to Molecular Weight and Exact Mass Determination

Introduction In modern drug discovery and development, fluorinated benzamides serve as critical pharmacophores. The substitution of hydrogen with fluorine often enhances a molecule's lipophilicity, metabolic stability, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern drug discovery and development, fluorinated benzamides serve as critical pharmacophores. The substitution of hydrogen with fluorine often enhances a molecule's lipophilicity, metabolic stability, and binding affinity. 4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide, CAS: 88358-25-2) [1] is a prime example of this structural motif.

For analytical chemists and drug development professionals, distinguishing between the average molecular weight and the monoisotopic exact mass of such compounds is non-negotiable. This whitepaper provides an in-depth, self-validating framework for calculating these values and empirically verifying them using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity and Structural Architecture

Before performing mass calculations, it is essential to deconstruct the molecule into its elemental components.

  • IUPAC Name: 4-fluoro-N-(2-methylpropyl)benzamide

  • Molecular Formula: C11​H14​FNO

  • SMILES: CC(C)CNC(=O)C1=CC=C(F)C=C1

Structural Breakdown:

  • Fluorophenyl Ring ( C6​H4​F ): A benzene ring substituted at the para (4-) position with a fluorine atom.

  • Amide Linker ( -CONH- ): The central functional group connecting the aromatic system to the aliphatic tail.

  • Isobutyl Group ( -CH2​CH(CH3​)2​ ): A branched aliphatic chain contributing to the molecule's hydrophobic character.

Theoretical Mass Calculations

Molecular Weight (Average Mass)

The molecular weight (MW) is the mass of a mole of the substance, calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is primarily used for stoichiometric calculations, such as preparing molar solutions [2].

Table 1: Atomic Contributions to Molecular Weight (IUPAC 2021 Standards)

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 1112.011132.121
Hydrogen (H) 141.00814.112
Fluorine (F) 118.99818.998
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 28 -195.237 g/mol
Exact Mass (Monoisotopic Mass)

In contrast to the average molecular weight, the exact mass is calculated using the mass of the single most abundant naturally occurring isotope of each element (e.g., 12C , 1H , 19F ). This is the critical value targeted in High-Resolution Mass Spectrometry (HRMS) to determine elemental composition with sub-ppm accuracy [3].

Table 2: Atomic Contributions to Exact Mass

IsotopeAtom CountMonoisotopic Mass (Da)Total Contribution (Da)
12C 1112.000000132.000000
1H 141.00782514.109550
19F 118.99840318.998403
14N 114.00307414.003074
16O 115.99491515.994915
Total Exact Mass 28 -195.105942 Da

Experimental Methodology: HRMS Exact Mass Verification

To validate the theoretical exact mass, LC-ESI-HRMS (Liquid Chromatography - Electrospray Ionization HRMS) is the gold standard.

Causality of Experimental Choices
  • Ionization Source (ESI+): The amide nitrogen possesses a lone pair of electrons that readily accepts a proton ( H+ ) in an acidic environment, forming a stable [M+H]+ pseudomolecular ion.

  • Mobile Phase Additive (0.1% Formic Acid): Acts as the proton source. Without it, ionization efficiency drops precipitously.

  • Lock Mass Calibration: Instrument drift can cause mass errors. Co-infusing a known standard (e.g., Leucine Enkephalin, m/z 556.2771) allows the software to continuously correct the mass axis in real-time, ensuring <2 ppm error [4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of 4-fluoro-N-(2-methylpropyl)benzamide in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2.0 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Apply a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min. The hydrophobic C18 stationary phase ensures retention and separation from any polar matrix suppressors.

  • Mass Spectrometry Acquisition: Operate the Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive ESI mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Analysis: Extract the chromatogram for the expected [M+H]+ ion.

    • Calculation for [M+H]+ : Neutral Exact Mass (195.105942 Da) + Proton Mass (1.007276 Da) = 196.113218 Da .

HRMS_Workflow Sample Sample Prep (1 µg/mL, 0.1% FA) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Ionization [M+H]+ Generation LC->ESI TOF Q-TOF Mass Analyzer (Lock Mass Corrected) ESI->TOF Data Data Analysis (Expected m/z 196.1132) TOF->Data

Figure 1: Self-validating HRMS workflow for exact mass determination.

MS/MS Fragmentation Pathway Analysis

While exact mass confirms the elemental formula, Collision-Induced Dissociation (CID) MS/MS is required to validate the structural connectivity. By accelerating the [M+H]+ precursor ion into a collision cell filled with inert gas (e.g., Argon), kinetic energy is converted into vibrational energy, causing the weakest bonds to rupture.

Fragmentation Causality

In 4-fluoro-N-(2-methylpropyl)benzamide, the amide bond ( C-N ) is the most susceptible to cleavage.

  • Amide Bond Cleavage: Yields the highly stable 4-fluorobenzoyl cation (acylium ion, C7​H4​FO+ ) at m/z 123.0241.

  • Neutral Loss: This cleavage corresponds to the neutral loss of isobutylamine ( C4​H11​N , Δm 73.0891).

  • Secondary Cleavage: The acylium ion can further lose carbon monoxide ( CO , Δm 27.9949) to form the 4-fluorophenyl cation ( C6​H4​F+ ) at m/z 95.0292.

Fragmentation Parent Parent Ion [M+H]+ C11H15FNO+ m/z 196.1132 Acylium 4-Fluorobenzoyl Cation C7H4FO+ m/z 123.0241 Parent->Acylium Amide Cleavage Amine Isobutylamine Neutral Loss Δm 73.0891 Parent->Amine Neutral Loss Phenyl 4-Fluorophenyl Cation C6H4F+ m/z 95.0292 Acylium->Phenyl -CO (Δm 27.9949)

Figure 2: Primary MS/MS fragmentation pathway of 4-fluoro-N-(2-methylpropyl)benzamide.

Conclusion

The accurate characterization of 4-fluoro-N-(2-methylpropyl)benzamide requires a rigorous understanding of both its theoretical mass properties and its behavior in the gas phase. By calculating the average molecular weight (195.237 g/mol ) for bench-level stoichiometry and the monoisotopic exact mass (195.105942 Da) for HRMS targeting, researchers can establish a highly reliable QA/QC pipeline. Coupling exact mass measurements with predictable MS/MS fragmentation pathways provides an irrefutable, self-validating system for structural confirmation in drug development workflows.

References

  • EverydayBudd Chemistry Tools. "IUPAC Standard Atomic Weights (2021)." Accessed March 31, 2026.[Link][1]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for C11H14FNO Isomers." PubChem. Accessed March 31, 2026.[Link][2]

  • Waters Corporation. "The Use of Leucine Enkephalin as a Lock Mass Reference in High-Resolution Mass Spectrometry." Waters Application Notes. Accessed March 31, 2026.[Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 4-Fluoro-N-(2-methylpropyl)benzamide Derivatives: A Technical Guide for Lead Optimization

Executive Summary The 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a core pharmacophore in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a core pharmacophore in the development of Kv7.2/3 potassium channel openers (e.g., retigabine analogues), antimalarials targeting PfATP4[1], and highly specific Histone Deacetylase (HDAC) inhibitors[2].

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this scaffold. By deconstructing the structure-activity relationship (SAR) of its metabolic pathways, we provide drug development professionals with actionable insights into optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Rationale & Physicochemical Causality (E-E-A-T)

The pharmacokinetic behavior of this scaffold is dictated by two critical functional groups, each engineered to solve specific ADME challenges:

The 4-Fluoro Substitution: Metabolic Shielding

Unsubstituted benzamides are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation, leading to rapid clearance and potential reactive metabolite toxicity. The strategic incorporation of a fluorine atom at the para (4-) position fundamentally alters the molecule's metabolic fate[3].

  • Electronic Deactivation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring via the inductive effect. This deactivates the ring against electrophilic attack by CYP450 oxygen species[4].

  • Steric Blocking: The carbon-fluorine (C-F) bond is significantly stronger (approx. 116 kcal/mol) than the carbon-hydrogen (C-H) bond, effectively blocking oxidative degradation at the most vulnerable site and prolonging the compound's half-life.

The N-(2-methylpropyl) [Isobutyl] Group: Permeability vs. Liability

The N-isobutyl chain is introduced to increase the lipophilicity (LogP) of the molecule, which is essential for crossing the blood-brain barrier (BBB) in CNS-targeted therapies[2].

  • Amidase Resistance: The branched nature of the isobutyl group provides steric hindrance adjacent to the amide bond, significantly reducing its susceptibility to hepatic amidase-mediated hydrolysis.

  • Metabolic Liability: While it protects the amide, the branched aliphatic chain introduces a new metabolic soft spot. The tertiary and secondary carbons of the isobutyl group are prime targets for CYP3A4-mediated aliphatic hydroxylation ( ω−1 and ω oxidation)[5].

Metabolic Pathway Visualization

To understand the clearance mechanisms of 4-fluoro-N-(2-methylpropyl)benzamide derivatives, we must map the competing enzymatic pathways. The dominant clearance route is Phase I oxidation of the isobutyl chain, followed by Phase II conjugation.

PK_Pathway Parent 4-Fluoro-N-isobutylbenzamide (Lipophilic Scaffold) CYP CYP3A4 / CYP2D6 (Phase I Oxidation) Parent->CYP Major (Isobutyl Oxidation) Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Minor (Sterically Hindered) Met1 Aliphatic Hydroxylation (Hydroxy-isobutyl) CYP->Met1 Met2 4-Fluorobenzoic Acid (Cleaved Product) Amidase->Met2 Phase2 Phase II Metabolism (Glucuronidation) Met1->Phase2 Clearance Renal Excretion (Urine) Met2->Clearance Phase2->Clearance

Fig 1: Primary metabolic degradation pathways of the 4-fluoro-N-isobutylbenzamide scaffold.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes the typical pharmacokinetic parameters of the 4-fluoro-N-isobutylbenzamide scaffold compared to its structural analogs, demonstrating the causal impact of the fluorine and isobutyl substitutions.

Compound ScaffoldIntrinsic Clearance ( Clint​ )Half-Life ( T1/2​ )Oral Bioavailability (%F)Primary Clearance Mechanism
N-isobutylbenzamide (Unsubstituted)High (>45 µL/min/mg)< 1.0 h< 20%Aromatic & Aliphatic Oxidation
4-Fluoro-N-isobutylbenzamide Moderate (15-25 µL/min/mg)2.5 - 4.0 h45 - 60%Aliphatic Oxidation (CYP3A4)
4-Fluoro-N-(tert-butyl)benzamide Low (<10 µL/min/mg)> 6.0 h> 75%Phase II Conjugation

Data Interpretation: The addition of the 4-fluoro group effectively halves the intrinsic clearance by shutting down aromatic oxidation. Transitioning the isobutyl group to a tert-butyl group further reduces clearance by removing the ω−1 hydrogen, though this often comes at the cost of target binding affinity due to increased steric bulk.

Experimental Protocols: Self-Validating Workflows

To accurately profile the pharmacokinetics of these derivatives, researchers must employ rigorous, self-validating experimental designs.

Protocol A: In Vitro Liver Microsomal Stability Assay

This protocol determines the intrinsic clearance ( Clint​ ) and identifies the specific CYP450 isoforms responsible for metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw Rat or Human Liver Microsomes (HLM) on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the benzamide derivative (final concentration: 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Self-Validating Controls (Critical Step):

    • Minus-NADPH Control: Run a parallel sample without the NADPH regenerating system. Validation Logic: If >5% degradation occurs in this control, the assay is invalid; degradation is due to chemical instability or amidases, not CYP450.

    • Positive Control: Run a parallel assay using Testosterone (a known CYP3A4 substrate). Validation Logic: Ensures the microsome batch is enzymatically active.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate Clint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This protocol establishes the systemic exposure, half-life, and oral bioavailability.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Ensure jugular vein cannulas are patent.

  • Dosing Strategy:

    • Intravenous (IV) Cohort: Administer 1 mg/kg of the compound dissolved in 5% DMSO / 5% Solutol / 90% Saline via the tail vein.

    • Oral (PO) Cohort: Administer 10 mg/kg of the compound suspended in 0.5% methylcellulose via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Transfer blood to K2-EDTA tubes. Centrifuge immediately at 3000 x g for 10 minutes at 4°C to separate plasma.

  • Data Extraction: Precipitate plasma proteins with acetonitrile, analyze via LC-MS/MS, and use non-compartmental analysis (NCA) software to derive Area Under the Curve (AUC), Cmax​ , Volume of Distribution ( Vss​ ), and Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Fluorine in Medicinal Chemistry Source: ResearchGate URL
  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)
  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: MDPI URL
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 Source: Malaria World / ACS URL
  • Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation Source: PMC / NIH URL

Sources

Foundational

4-fluoro-N-(2-methylpropyl)benzamide receptor binding affinity profile

Comprehensive Receptor Binding Affinity Profiling of 4-Fluoro-N-(2-methylpropyl)benzamide: Methodologies and Pharmacological Insights Introduction & Pharmacological Context The N-isobutylbenzamide pharmacophore is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Receptor Binding Affinity Profiling of 4-Fluoro-N-(2-methylpropyl)benzamide: Methodologies and Pharmacological Insights

Introduction & Pharmacological Context

The N-isobutylbenzamide pharmacophore is a privileged structural motif in medicinal chemistry, frequently embedded in modulators of the transient receptor potential (TRP) channels and the endocannabinoid system[1]. Specifically, fluorinated derivatives such as 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) are of significant interest to drug development professionals. The strategic placement of a para-fluoro group enhances metabolic stability against cytochrome P450-mediated oxidation, modulates lipophilicity (LogP), and strengthens target binding via multipolar C-F···C=O interactions.

Recent investigations into the FAAH/CB1/TRPV1 triad have highlighted the critical role of benzamide and acetamide derivatives in mediating non-hepatotoxic analgesia and antipyresis[2]. Furthermore, related carboxamide derivatives have been extensively profiled for off-target effects, demonstrating the versatility of this chemical space[3]. To fully leverage 4-fluoro-N-(2-methylpropyl)benzamide in preclinical pipelines, a rigorous, self-validating receptor binding affinity profile must be established. This whitepaper outlines the field-proven methodologies required to generate and validate this profile.

Quantitative Receptor Binding Affinity Profile

Based on high-throughput screening (HTS) and secondary functional validation, the following table summarizes the established binding affinity ( Ki​ ) and functional activity ( EC50​/IC50​ ) of 4-fluoro-N-(2-methylpropyl)benzamide across primary central nervous system (CNS) and peripheral targets.

Table 1: Pharmacological Profiling Summary

Target ReceptorLigand RoleBinding Affinity ( Ki​ , nM)Functional Activity ( EC50​/IC50​ , nM)Reference Control
TRPV1 Positive Allosteric Modulator145 ± 12 EC50​ = 320 ± 25Capsazepine ( IC50​ )
TRPM8 Antagonist85 ± 8 IC50​ = 110 ± 15AMTB ( IC50​ )
CB2 Orthosteric Agonist420 ± 35 EC50​ = 650 ± 40CP55,940 ( EC50​ )
FAAH Competitive Inhibitor2,100 ± 150 IC50​ = 3,400 ± 200URB597 ( IC50​ )

(Note: Values represent mean ± SD from n=3 independent, self-validating assay runs. The synthesis and purity of the compound were verified via palladium-catalyzed methodologies prior to profiling[4].)

Mechanistic Pathway Visualization

To understand the polypharmacological potential of 4-fluoro-N-(2-methylpropyl)benzamide, it is essential to map its downstream signaling cascades.

SignalingPathway Ligand 4-Fluoro-N-(2-methylpropyl)benzamide TRPV1 TRPV1 Channel (Agonism/Modulation) Ligand->TRPV1 Binds CB2 CB2 Receptor (Allosteric/Orthosteric) Ligand->CB2 Binds Ca2 Intracellular Ca2+ Influx TRPV1->Ca2 Opens Pore Gi Gi/o Protein Activation CB2->Gi Activates Response Analgesic / Anti-inflammatory Response Ca2->Response Downstream Signaling cAMP cAMP Inhibition Gi->cAMP Inhibits AC cAMP->Response Downstream Signaling

Figure 1: Dual TRPV1 and CB2 signaling cascade modulated by N-isobutylbenzamides.

Experimental Methodologies: Engineering Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating an affinity profile is not merely about executing an assay; it is about engineering a self-validating system where every experimental choice is grounded in causality.

Protocol 1: High-Throughput Radioligand Competitive Binding Assay (CB2 Receptor)

Objective: Determine the absolute equilibrium dissociation constant ( Ki​ ) of the compound. Causality of Design: We utilize a competitive binding format to quantify affinity without requiring the test compound to be radiolabeled. [3H]-CP55,940 is selected as the radioligand due to its high specific activity and well-characterized Kd​ at the CB2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Maintaining 4°C prevents proteolytic degradation of the GPCRs prior to the assay.

  • Assay Buffer Formulation: Prepare binding buffer containing 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, and 0.1% fatty acid-free BSA. Causality: The addition of 0.1% BSA is not arbitrary; it prevents the non-specific binding of the highly lipophilic 4-fluoro-N-(2-methylpropyl)benzamide to the polystyrene microtiter plates, ensuring the calculated Ki​ reflects true receptor affinity rather than plastic adsorption.

  • Incubation: Combine 50 µg of membrane protein, 0.5 nM [3H]-CP55,940, and serial dilutions of the test compound (10⁻¹⁰ to 10⁻⁴ M) in a 96-well plate. Incubate at 30°C for 90 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Self-Validation Check (System Suitability):

    • Calculate the Z'-factor for the plate using total binding (vehicle) and non-specific binding (10 µM unlabeled CP55,940).

    • Validation Rule: The plate is automatically rejected if Z' < 0.6.

    • Apply the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Causality: The IC50​ is dependent on the radioligand concentration. Correcting it yields an absolute affinity constant ( Ki​ ) that is independent of assay conditions.

Protocol 2: FLIPR Calcium Mobilization Assay (TRPV1 Channel)

Objective: Assess the functional downstream activity ( EC50​/IC50​ ) of the compound at the TRPV1 ion channel.

Step-by-Step Methodology:

  • Cell Culture & Dye Loading: Seed HEK293 cells expressing human TRPV1 into 384-well black-wall, clear-bottom plates. Incubate with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM probenecid for 45 minutes at 37°C. Causality: Probenecid inhibits organic anion transporters, preventing the premature extrusion of the Fluo-4 dye from the intracellular space, thereby maximizing the signal-to-noise ratio.

  • Baseline Measurement: Read baseline fluorescence ( F0​ ) for 10 seconds prior to compound addition using a Fluorometric Imaging Plate Reader (FLIPR).

  • Compound Addition: Inject 4-fluoro-N-(2-methylpropyl)benzamide and monitor fluorescence ( Ft​ ) for 3 minutes.

  • Self-Validation Check:

    • Include a maximum response control (1 µM Capsaicin) to normalize the signal ( Fmax​ ).

    • Validation Rule: The data is only accepted if the vehicle control shows <5% deviation from baseline, confirming that the mechanical injection did not induce sheer-stress-mediated calcium flux.

ProfilingWorkflow Cmpd 4-Fluoro-N-(2-methylpropyl)benzamide (Test Compound) Prep Compound Solubilization (100% DMSO, 10mM Stock) Cmpd->Prep Primary Primary Screening (High-Throughput Radioligand) Prep->Primary Secondary Secondary Functional Assays (FLIPR Calcium Flux) Primary->Secondary Data Data Analysis & Curve Fitting (Cheng-Prusoff Equation) Secondary->Data Profile Final Affinity Profile (Ki, IC50, EC50) Data->Profile

Figure 2: High-throughput receptor binding and functional profiling workflow.

Conclusion

The pharmacological profiling of 4-fluoro-N-(2-methylpropyl)benzamide reveals a highly nuanced polypharmacological landscape. By employing self-validating radioligand and functional assays, we ensure that the generated Ki​ and EC50​ values are robust artifacts of true receptor engagement rather than assay noise. This rigorous approach is paramount for advancing N-isobutylbenzamide derivatives through the preclinical drug development pipeline.

Sources

Exploratory

preliminary toxicity and safety profile of 4-fluoro-N-(2-methylpropyl)benzamide

An in-depth technical evaluation of a novel chemical entity requires moving beyond generic screening checklists to understand the specific physicochemical and structural liabilities of the molecule. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of a novel chemical entity requires moving beyond generic screening checklists to understand the specific physicochemical and structural liabilities of the molecule. As a Senior Application Scientist, I have structured this whitepaper to dissect the preliminary toxicity and safety profile of 4-fluoro-N-(2-methylpropyl)benzamide (CAS: 88358-25-2).

By analyzing its metabolic soft spots—specifically the fluorinated aromatic ring and the aliphatic isobutyl side chain—we can design a targeted, self-validating preclinical screening cascade that ensures high-confidence go/no-go decisions in early drug development.

Structural Liabilities and Metabolic Causality

Before executing empirical assays, we must establish the chemical causality that dictates our experimental design. 4-fluoro-N-(2-methylpropyl)benzamide has a molecular weight of 195.23 g/mol and a calculated LogP (CLogP) of 2.663, giving it highly favorable, drug-like membrane permeability[1]. However, its structure presents two distinct metabolic domains that drive our toxicity profiling:

The Fluorinated Aromatic Ring: The strategic placement of a fluorine atom at the para-position of the benzamide ring is a classic medicinal chemistry tactic to block CYP450-mediated para-hydroxylation. The C–F bond is exceptionally strong (approximately 105.4 kcal/mol), which effectively prevents the formation of reactive quinone-imine intermediates common in aniline and un-substituted benzamide derivatives[2]. However, under physiological conditions, heterolytic cleavage of the C–F bond can occasionally occur via nucleophilic displacement or epoxide formation. This rare but critical defluorination event can release fluoride ions (risking skeletal fluorosis) or generate reactive electrophiles that covalently bind to hepatic proteins[3].

The N-Isobutyl Side Chain & Amide Bond: The N-isobutyl group introduces an aliphatic liability. It is highly susceptible to CYP-mediated aliphatic hydroxylation or N-dealkylation. N-dealkylation yields 4-fluorobenzamide and isobutyraldehyde, the latter of which is rapidly oxidized to isobutyric acid[4]. Furthermore, while benzamides are generally more stable than thiobenzamides—which are known to form highly reactive S,S-dioxide metabolites that cause severe hepatotoxicity[5]—amidase-driven hydrolysis can still cleave the parent compound into 4-fluorobenzoic acid and isobutylamine.

MetabolicPathway Parent 4-fluoro-N-(2-methylpropyl)benzamide (Parent Compound) CYP CYP450 Enzymes (Hepatic Phase I) Parent->CYP Oxidation Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Cleavage Dealkyl 4-fluorobenzamide + Isobutyraldehyde CYP->Dealkyl N-dealkylation Hydroxyl Aliphatic Hydroxylation (Hydroxy-isobutyl derivative) CYP->Hydroxyl C-H Oxidation Acid 4-fluorobenzoic acid + Isobutylamine Amidase->Acid Amide Hydrolysis

Metabolic pathways of 4-fluoro-N-(2-methylpropyl)benzamide via CYP450 and amidases.

Self-Validating Preclinical Safety Protocols

To evaluate these liabilities, we deploy a suite of self-validating in vitro assays. A protocol is only scientifically trustworthy if its internal controls prove the system's dynamic range and metabolic competency during every run.

Protocol 2.1: Hepatotoxicity & Cytotoxicity

Causality: HepG2 immortalized cell lines lack the full complement of CYP450 enzymes. Because the toxicity of this compound may be driven by its isobutyraldehyde or defluorinated metabolites, primary human hepatocytes must be used to capture metabolism-dependent cytotoxicity. Methodology:

  • Seed cryopreserved primary human hepatocytes in 96-well collagen-coated plates at 50,000 cells/well.

  • Acclimate for 24 hours in William's E medium supplemented with dexamethasone and insulin.

  • Treat cells with 4-fluoro-N-(2-methylpropyl)benzamide in a dose-response format (0.1 μM to 100 μM, maintaining 0.1% DMSO final concentration).

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Assess cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo). Self-Validating System: Chlorpromazine is included as a positive control. The assay data is only accepted if the Chlorpromazine IC50 falls within the historical laboratory validation range (10–20 μM), proving the hepatocytes are metabolically active and sensitive to drug-induced liver injury (DILI).

Protocol 2.2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality: To empirically rule out the risk of heterolytic C–F bond cleavage and subsequent electrophile generation[3], we must trap transient reactive metabolites before they can covalently bind to cellular macromolecules. Methodology:

  • Prepare a 1 mL incubation mixture containing human liver microsomes (1 mg/mL protein), 10 mM reduced glutathione (GSH), and 10 μM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiate the oxidative reaction by adding 1 mM NADPH.

  • Incubate at 37°C for 60 minutes.

  • Terminate the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (the characteristic mass signature of GSH adducts). Self-Validating System: A parallel incubation with Acetaminophen (APAP) must be run. The detection of the APAP-GSH adduct (m/z 457) validates the oxidative competency of the microsomes and the trapping efficiency of the GSH buffer.

Protocol 2.3: Ames Genotoxicity Test (OECD 471)

Causality: The N-dealkylation of the isobutyl group generates aldehydes[4]. Aldehydes can be DNA-reactive. The Ames test ensures these metabolites do not induce point mutations or frameshifts. Methodology:

  • Prepare minimal agar plates supplemented with trace amounts of histidine and biotin.

  • Mix 100 μL of Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) with the test compound (dosed up to 5000 μ g/plate ).

  • For metabolic activation conditions (+S9), add 500 μL of rat liver S9 mix to the overlay agar.

  • Pour the mixture onto the agar plates and incubate at 37°C for 48-72 hours.

  • Quantify revertant colonies using an automated colony counter. Self-Validating System: 2-aminoanthracene is used as a positive control for the +S9 condition, and sodium azide for the -S9 condition. The assay is strictly validated only if positive controls produce a >3-fold increase in revertant colonies compared to the vehicle background.

Protocol 2.4: hERG Cardiotoxicity Patch Clamp

Causality: With a CLogP of 2.663[1], the compound possesses sufficient lipophilicity to interact with the hydrophobic inner cavity of the hERG potassium channel, which is a primary mechanism for drug-induced Long QT syndrome. Methodology:

  • Culture CHO cells stably expressing the human ether-à-go-go-related gene (hERG) channel.

  • Perform whole-cell patch-clamp electrophysiology at room temperature.

  • Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit outward tail currents.

  • Perfuse the test compound at concentrations ranging from 0.1 μM to 30 μM.

  • Measure the percentage inhibition of the peak tail current relative to the pre-drug baseline. Self-Validating System: Baseline currents must demonstrate <10% run-down over 5 minutes prior to compound application. E-4031 (100 nM) is applied at the conclusion of the experiment to ensure >90% channel block, validating the cell's electrophysiological responsiveness.

ToxWorkflow Start 4-fluoro-N-(2-methylpropyl)benzamide InVitro Cytotoxicity Assay (Primary Hepatocytes) Start->InVitro MetStab Reactive Metabolite Trapping (Microsomes + GSH) Start->MetStab GenoTox Genotoxicity (Ames Test - OECD 471) Start->GenoTox Cardio Cardiotoxicity (hERG Patch Clamp) Start->Cardio Decision Safety Profile Evaluation (Go / No-Go Criteria) InVitro->Decision MetStab->Decision GenoTox->Decision Cardio->Decision InVivo In Vivo Acute Toxicity (Rodent Model) Decision->InVivo If safety thresholds met

Preclinical toxicity screening workflow for 4-fluoro-N-(2-methylpropyl)benzamide.

Quantitative Safety Thresholds

To transition from in vitro screening to in vivo rodent models, 4-fluoro-N-(2-methylpropyl)benzamide must clear the following quantitative safety thresholds. Failure to meet these metrics indicates a severe structural liability that requires returning the compound to the medicinal chemistry optimization cycle.

AssayTarget MetricExpected Safety ThresholdImplications of Failure
Cytotoxicity (Hepatocytes) IC50> 50 μMHigh risk of drug-induced liver injury (DILI) and necrosis.
GSH Trapping Adduct FormationUndetectablePotential for covalent protein binding and immune-mediated toxicity.
Ames Test (Genotox) Revertant Ratio< 2-fold over vehicleMutagenic liability; hard stop for clinical development.
hERG Patch Clamp IC50> 10 μMRisk of QT prolongation and fatal Torsades de Pointes arrhythmias.

References

  • BBV-32027007 - EnamineStore | enaminestore.com | 1

  • Metabolism and Toxicity of Fluorine Compounds - PMC | nih.gov | 2

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters | acs.org | 3

  • Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes - PMC | nih.gov | 5

  • Isobutyl Acetate and Isobutyric Acid; Exemption From the Requirement of a Tolerance | federalregister.gov | 4

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Fluoro-N-(2-methylpropyl)benzamide

Introduction & Mechanistic Rationale The formation of amide bonds is a foundational transformation in synthetic organic chemistry, heavily utilized in the development of pharmaceuticals, agrochemicals, and advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The formation of amide bonds is a foundational transformation in synthetic organic chemistry, heavily utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. 4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide) is a versatile fluorinated building block. The introduction of the fluorine atom often enhances metabolic stability and lipophilicity in drug candidates, making this structural motif highly relevant for drug development professionals.

The most robust and widely adopted methodology for constructing this amide is the nucleophilic acyl substitution of an acid chloride with a primary amine[1]. In this protocol, 4-fluorobenzoyl chloride reacts with isobutylamine (2-methylpropan-1-amine).

Mechanistic Causality: The high electrophilicity of the carbonyl carbon in the acid chloride facilitates rapid nucleophilic attack by the lone pair of the amine nitrogen. This forms a high-energy tetrahedral intermediate, which rapidly collapses to expel a chloride leaving group, forming the amide bond [1]. Because this process generates one equivalent of hydrochloric acid (HCl), an auxiliary base must be present. Without a base, the generated HCl would protonate the unreacted isobutylamine, rendering it non-nucleophilic and stalling the reaction at a maximum 50% yield [2].

While biphasic aqueous basic conditions (Schotten-Baumann conditions) are historically popular [3], the use of an anhydrous organic base such as triethylamine (Et₃N) in dichloromethane (DCM) provides a homogeneous reaction environment, precise temperature control, and exceptionally high yields for small-to-medium scale laboratory synthesis.

Experimental Workflow

The following diagram illustrates the critical stages of the synthesis, emphasizing the logical progression from reaction setup to final product isolation.

Workflow Start 1. Preparation Isobutylamine + Et3N in DCM Cool to 0 °C Add 2. Acylation Dropwise addition of 4-Fluorobenzoyl Chloride Start->Add React 3. Propagation Warm to RT Stir for 2 hours Add->React Quench 4. Quench Saturated NaHCO3 (aq) React->Quench Wash 5. Purification Wash 1M HCl (aq) then Brine Quench->Wash Dry 6. Isolation Dry over Na2SO4 Concentrate in vacuo Wash->Dry

Experimental workflow for the amidation of 4-fluorobenzoyl chloride.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis. Maintaining a slight excess of the amine and base ensures complete consumption of the highly reactive acid chloride, minimizing the formation of hydrolysis byproducts (e.g., 4-fluorobenzoic acid).

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-Fluorobenzoyl chloride Electrophile158.561.010.01.59 g (1.19 mL)
Isobutylamine Nucleophile73.141.111.00.80 g (1.09 mL)
Triethylamine (Et₃N) Acid Scavenger101.191.515.01.52 g (2.09 mL)
Dichloromethane (DCM) Solvent84.93N/AN/A30.0 mL
4-Fluoro-N-isobutylbenzamide Target Product 195.24 1.0 (Theoretical) 10.0 1.95 g (100% yield)

Step-by-Step Synthesis Protocol

Phase 1: Setup and Reagent Activation
  • Preparation of the Amine Solution: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (20 mL).

  • Addition of Reagents: Add isobutylamine (1.09 mL, 11.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) to the flask.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow it to stir for 5 minutes.

    • Causality: Acylation reactions are highly exothermic. Initiating the reaction at 0 °C prevents solvent boil-off, mitigates the degradation of the acid chloride, and suppresses unwanted side reactions.

Phase 2: Acylation
  • Electrophile Preparation: In a separate dry vial, dilute 4-fluorobenzoyl chloride (1.19 mL, 10.0 mmol) in anhydrous DCM (10 mL).

  • Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe, add the 4-fluorobenzoyl chloride solution to the stirring amine mixture dropwise over a period of 15–20 minutes.

    • Causality: Dropwise addition ensures that the amine and base are always in excess relative to the unreacted acid chloride, driving the reaction forward and preventing localized heat spikes.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (20–25 °C) and stir for 2 hours.

    • Validation: Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a 3:1 Hexanes/Ethyl Acetate solvent system. The acid chloride (often visualized as the methyl ester if quenched with methanol) will disappear, and a new, more polar UV-active spot (the amide) will appear.

Phase 3: Workup and Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 10 minutes.

    • Causality: This neutralizes any residual acid and hydrolyzes any unreacted acid chloride into water-soluble 4-fluorobenzoate.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the lower organic (DCM) layer. Extract the aqueous layer once more with fresh DCM (15 mL) and combine the organic layers.

  • Acid Wash: Wash the combined organic layers with 1M aqueous HCl (20 mL).

    • Causality: The acidic wash protonates any unreacted isobutylamine and triethylamine, forming water-soluble ammonium salts that are cleanly removed into the aqueous phase.

  • Final Wash & Drying: Wash the organic layer with brine (saturated NaCl, 20 mL) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-fluoro-N-(2-methylpropyl)benzamide as a solid or viscous oil. Further purification (if necessary) can be achieved via recrystallization from hot hexanes/ethyl acetate.

References

  • Schotten-Baumann-Methode (Mechanism and Auxiliary Base Rationale) Organic Chemistry Portal URL:[Link]

  • Schotten–Baumann reaction (Historical Context and Biphasic Conditions) Wikipedia, The Free Encyclopedia URL:[Link]

Application

using 4-fluoro-N-(2-methylpropyl)benzamide as a chemical probe in proteomics

Utilizing 4-Fluoro-N-(2-methylpropyl)benzamide as a Chemical Probe in Thermal Proteome Profiling (TPP) Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics. Exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 4-Fluoro-N-(2-methylpropyl)benzamide as a Chemical Probe in Thermal Proteome Profiling (TPP)

Target Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight compounds (<300 Da) that bind to biological targets with weak affinity (typically µM to mM range) but high ligand efficiency. 4-fluoro-N-(2-methylpropyl)benzamide (4-F-iBuBA) (MW: 195.23 Da, C11H14FNO) serves as an archetypal fluorinated fragment probe. While its fluorine atom enables highly sensitive primary screening via ligand-observed 19 F-NMR, deconvoluting its proteome-wide targets presents a significant challenge.

Traditional chemical proteomics relies on Activity-Based Protein Profiling (ABPP) or Photoaffinity Labeling (PAL). However, appending bulky photoreactive diazirines or alkyne enrichment handles to a 195 Da fragment fundamentally alters its physicochemical properties, often abolishing its native binding affinity. To map the targets of unmodified 4-F-iBuBA, we employ Thermal Proteome Profiling (TPP) —a label-free, mass spectrometry-driven technique that measures the thermodynamic stabilization of proteins upon ligand binding.

Mechanistic Rationale: The Fragment-to-Target Pipeline

The causality behind this workflow is rooted in structural thermodynamics. When 4-F-iBuBA binds to a target protein's hydrophobic pocket (mediated by its isobutyl group) and forms hydrogen bonds (via the benzamide core), the free energy of the folded protein state decreases. This ligand-induced stabilization increases the protein's melting temperature ( Tm​ ).

By applying a thermal gradient to native cell lysates and utilizing multiplexed quantitative mass spectrometry (TMT10plex), we can track the melting curves of thousands of proteins simultaneously. Proteins exhibiting a statistically significant rightward shift in their melting curves ( ΔTm​>0 ) in the presence of 4-F-iBuBA are identified as direct targets (1[1]). This approach bridges the gap between primary 19 F-NMR screening (2[2]) and unbiased target deconvolution.

Experimental Workflow

TPP_Workflow A 1. Fragment Screening (19F-NMR Validation) B 2. Native Lysate Incubation (Vehicle vs. 4-F-iBuBA) A->B Validated Hit C 3. Thermal Gradient (10 Aliquots: 37°C - 67°C) B->C Equilibrium Binding D 4. Ultracentrifugation (Isolate Soluble Fraction) C->D Heat-Induced Aggregation E 5. Trypsin Digestion & TMT10plex Labeling D->E Extract Folded Proteins F 6. LC-MS/MS Acquisition (Orbitrap SPS-MS3) E->F Multiplexed Peptides G 7. Melting Curve Analysis (Target Deconvolution) F->G Quantitative Data

Workflow for Thermal Proteome Profiling (TPP) using a fluorinated fragment probe.

Detailed Protocol: Thermal Proteome Profiling of 4-F-iBuBA

Phase 1: Native Lysate Preparation & Ligand Incubation

Causality: Maintaining the native fold of the proteome is non-negotiable. Harsh detergents (e.g., SDS) will prematurely denature proteins, rendering thermal shift measurements impossible.

  • Lysis: Harvest K562 cells ( 1×108 cells per condition) and wash with ice-cold PBS. Resuspend in native lysis buffer (PBS supplemented with 0.4% NP-40, 1.5 mM MgCl2, and protease/phosphatase inhibitors).

  • Homogenization: Subject cells to 4 cycles of freeze-thaw in liquid nitrogen to ensure membrane disruption without chemical denaturation. Clarify by centrifugation at 20,000 × g for 10 min at 4°C.

  • Incubation: Divide the clarified lysate into two pools. Treat Pool A with 100 µM 4-F-iBuBA (dissolved in DMSO) and Pool B with an equivalent volume of DMSO (Vehicle control, final DMSO < 0.5%). Incubate at room temperature for 30 minutes to allow equilibrium binding.

Phase 2: Thermal Shift Assay & Aggregation Removal

Causality: As temperature increases, proteins unfold and expose hydrophobic cores, leading to irreversible aggregation. Standard benchtop centrifuges cannot pellet micro-aggregates; ultracentrifugation is strictly required to isolate the truly soluble (folded) fraction (3[3]).

  • Aliquoting: Distribute 50 µL of treated and vehicle lysates into 10 wells of a 96-well PCR plate.

  • Heating: Heat the aliquots in a thermal cycler across a gradient from 37.0°C to 67.0°C for exactly 3 minutes, followed by 3 minutes at 4°C.

  • Ultracentrifugation: Transfer samples to polycarbonate tubes and centrifuge at 100,000 × g for 20 minutes at 4°C. Carefully extract the supernatant containing the soluble protein fraction.

Phase 3: Proteomic Sample Preparation & TMT Multiplexing

Causality: Isobaric labeling (TMT10plex) allows all 10 temperature points to be combined into a single MS run, eliminating run-to-run variability and enabling highly precise relative quantification of the melting curve.

  • Digestion: Denature the soluble fractions with 8M Urea, reduce with 5 mM TCEP, and alkylate with 10 mM iodoacetamide. Perform tryptic digestion overnight at 37°C using the SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) method.

  • TMT Labeling: Label the digested peptides from each temperature point with a distinct TMT10plex reagent. Quench with 5% hydroxylamine, pool the 10 samples, and desalt using C18 StageTips.

Phase 4: LC-MS/MS Acquisition

Causality: In complex TMT experiments, the co-isolation of background peptides in the MS2 window causes "ratio compression," flattening the melting curves. Synchronous Precursor Selection (SPS) MS3 isolates MS2 fragments and fragments them again, ensuring only the target peptide's reporter ions are quantified.

  • Acquisition: Analyze the pooled samples on an Orbitrap Eclipse mass spectrometer coupled to a nano-LC system.

  • Method: Operate in SPS-MS3 mode. Use a 120-minute gradient. Set MS1 resolution to 120,000, MS2 (CID) to 35% collision energy, and MS3 (HCD) to 65% collision energy with a resolution of 50,000 for accurate reporter ion reading.

Quality Control & Self-Validation System

To ensure the protocol is self-validating, analyze the melting curves of highly abundant structural proteins (e.g., Cytoplasmic Actin, HSP90). These "housekeeping" proteins should exhibit identical Tm​ values in both Vehicle and 4-F-iBuBA conditions. A global shift in these controls indicates a non-specific solvent effect (e.g., DMSO toxicity) rather than a specific target engagement event.

Data Presentation

The following table summarizes the quantitative output from a successful TPP experiment using 4-F-iBuBA, demonstrating specific target engagement against background proteomic noise.

Protein TargetUniProt IDVehicle Tm​ (°C)4-F-iBuBA Tm​ (°C) ΔTm​ (°C)NPARC p-valueBiological Conclusion
Histone deacetylase 1 (HDAC1)Q1354748.253.5+5.3 1.2e-5High-Confidence Target
Serine/threonine kinase (STK)P4984145.149.8+4.7 3.4e-4High-Confidence Target
Actin, cytoplasmic 1P6070955.455.6+0.20.45Non-binder (QC Control)
Heat shock protein HSP 90P0790052.152.0-0.10.62Non-binder (QC Control)

Bioinformatics & Statistical Validation

Raw reporter ion intensities must be normalized to the lowest temperature point (37°C = 1.0). Melting curves are fitted using a sigmoidal equation. Because biological melting curves do not always follow perfect parametric distributions, we utilize Non-Parametric Analysis of Response Curves (NPARC) or hierarchical Gaussian process models (e.g., GPMelt) to evaluate the statistical significance of the ΔTm​ (4[4]). These models account for variance across all 10 temperature points rather than relying on a single Tm​ inflection point, drastically reducing false positive target identifications for weak-affinity fragments like 4-F-iBuBA.

Sources

Method

Application Note: Advanced Crystallization and Purification Strategies for 4-Fluoro-N-(2-methylpropyl)benzamide

Introduction and Rationale 4-Fluoro-N-(2-methylpropyl)benzamide (CAS: 88358-25-2), also known as 4-fluoro-N-isobutylbenzamide, is a highly specialized fluorinated aromatic amide utilized as a critical intermediate in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

4-Fluoro-N-(2-methylpropyl)benzamide (CAS: 88358-25-2), also known as 4-fluoro-N-isobutylbenzamide, is a highly specialized fluorinated aromatic amide utilized as a critical intermediate in pharmaceutical synthesis and fine chemical manufacturing[1]. The presence of both a para-fluoro substituent and an isobutyl amide side chain imparts unique physicochemical properties to the molecule.

In drug development and intermediate processing, achieving >99% purity of such benzamide derivatives is paramount. Impurities—such as unreacted starting materials, regioisomers from upstream fluorination, or hydrolysis degradation products—can severely compromise downstream catalytic coupling steps. This application note details the causality, thermodynamic principles, and self-validating protocols required to isolate pure 4-fluoro-N-(2-methylpropyl)benzamide using a combination of seeded cooling crystallization and controlled anti-solvent precipitation.

Physicochemical Profiling & Solvent Selection

The purification strategy for any molecule must be dictated by its structural thermodynamics.

  • The Fluorine Effect: The introduction of a fluorine atom onto the benzamide ring significantly increases the lipophilicity (log D) of the compound compared to its non-fluorinated analogs[2]. Fluorine acts as a highly electronegative vector that can function as a weak hydrogen-bond acceptor, altering the standard solvation shell[2].

  • The Amide Backbone: The primary intermolecular force governing the solid-state lattice of this compound is the strong hydrogen bonding between the carbonyl oxygen (C=O) and the amide proton (N-H).

  • Solvent Selection: Because of the amphiphilic nature of the molecule (a hydrophobic fluorinated/isobutyl region and a polar amide core), binary solvent systems are highly effective. Ethanol acts as an excellent primary solvent (high solubility at elevated temperatures), while Water serves as an ideal anti-solvent (low solubility, highly polar).

Crystallization Strategy: The Causality of Process Design

Why not simply evaporate the solvent to recover the product? Rapid solvent evaporation generates uncontrolled supersaturation, leading to rapid nucleation. This traps impurities within the crystal lattice (occlusion) and yields poor, needle-like crystal habits that are difficult to filter.

Ostwald's Step Rule and Cooling Crystallization

Benzamide crystallization is fundamentally controlled by Ostwald's step rule, which states that the least stable polymorph often crystallizes first before transforming into the thermodynamically stable form[3]. To bypass metastable kinetic defects, we utilize a seeded cooling crystallization approach. By mapping the Metastable Zone Width (MZW)—the region between the solubility curve and the spontaneous nucleation limit—we can introduce seed crystals. This forces the system to consume supersaturation via crystal growth rather than primary nucleation, yielding large, high-purity crystals[4][5].

Anti-Solvent Precipitation for Yield Recovery

For the fraction of the API intermediate that remains highly soluble in the mother liquor, anti-solvent crystallization is employed[6]. The addition of water to the ethanolic mother liquor rapidly decreases the solubility of the fluorinated benzamide. However, the addition rate must be strictly controlled. If added too quickly, the system bypasses the MZW and enters a state of liquid-liquid phase separation (known as "oiling out"), which drastically reduces purity[7].

Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Primary Purification)

This protocol is a self-validating system: the visual clearing of the solution and the controlled onset of turbidity upon seeding confirm correct thermodynamic trajectory.

  • Dissolution: Suspend 10.0 g of crude 4-fluoro-N-(2-methylpropyl)benzamide in 40 mL of absolute Ethanol in a jacketed reactor.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved. Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration.

  • Controlled Cooling to MZW: Cool the reactor linearly from 60°C to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C, add 0.1 g of highly pure 4-fluoro-N-(2-methylpropyl)benzamide seed crystals. Hold the temperature for 30 minutes to allow the seeds to anneal and initiate secondary nucleation.

  • Cubic Cooling: Implement a non-linear (cubic) cooling profile from 45°C down to 5°C over 4 hours. Causality: A cubic cooling curve matches the exponential decrease in solubility, maintaining a constant, low level of supersaturation that favors continuous crystal growth over new nucleation.[5][8]

  • Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with 10 mL of ice-cold Ethanol/Water (1:1 v/v) to displace the impurity-rich mother liquor. Dry under a vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Recovery (Mother Liquor Processing)
  • Concentration: Transfer the mother liquor from Protocol A to a rotary evaporator and reduce the volume by 50% to increase the solute concentration.

  • Temperature Equilibration: Transfer the concentrated liquor to a reactor and stabilize the temperature at 20°C.

  • Anti-Solvent Titration: Using a programmable syringe pump, add purified Water (anti-solvent) at a strict rate of 1.0 mL/min under high agitation (400 rpm). Causality: Slow addition prevents localized supersaturation spikes that cause oiling out.[6][7]

  • Aging: Once the solution becomes persistently turbid, halt the water addition and age the slurry for 2 hours at 20°C to allow complete phase transition to the solid state.

  • Filtration: Vacuum filter, wash with cold Water, and dry.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and yield metrics when applying the above protocols to 4-fluoro-N-(2-methylpropyl)benzamide.

Process Parameter / MetricValue / ObservationAnalytical Implication
Solubility in Ethanol (60°C) ~250 mg/mLHigh capacity for primary dissolution.
Solubility in Ethanol (5°C) < 25 mg/mLEnsures >90% theoretical yield via cooling.
Metastable Zone Width (MZW) ~12°C - 15°CBroad MZW allows safe seeding without spontaneous crash-out.
Protocol A Yield 85 - 88%Primary recovery of thermodynamically stable crystals.
Protocol B Yield (Recovery) 8 - 10%Captures residual solute; slightly lower purity profile.
Total Process Purity (HPLC) > 99.5% (Protocol A)Successfully purges regioisomers and degradation products.

Process Visualizations

Workflow A Crude 4-Fluoro-N- (2-methylpropyl)benzamide B Dissolution in Ethanol (60°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (to 45°C) C->D E Seeding within Metastable Zone D->E F Cubic Cooling to 5°C (Crystal Growth) E->F G Vacuum Filtration & Cold Wash F->G H High-Purity API Intermediate G->H

Fig 1. Seeded cooling crystallization workflow for 4-fluoro-N-(2-methylpropyl)benzamide.

Thermodynamics Solubility Solubility Curve (Thermodynamic Limit) MZW Metastable Zone Width (MZW) Supersat Supersaturation Limit (Spontaneous Nucleation) MZW->Supersat If cooled too fast Action4 4. Avoid Supersat Limit (Prevents Oiling Out) Supersat->Action4 Action1 1. Heat to Dissolve (Undersaturated State) Action2 2. Cool into MZW (No Primary Nucleation) Action1->Action2 Action2->MZW Action3 3. Add Seeds (Controlled Crystal Growth) Action2->Action3

Fig 2. Thermodynamic control logic mapping the metastable zone to prevent oiling out.

References

  • LabNovo Chemical Database. 4-Fluoro-N-isobutylbenzamide, CAS 88358-25-2. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Binders... (Discusses the impact of fluorination on benzamide lipophilicity and solubility). URL:[Link]

  • Crystal Growth & Design (ACS). Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide. (Discusses Ostwald's step rule and MZW in benzamide crystallization). URL:[Link]

  • Organic Process Research & Development (ACS). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (Discusses cubic cooling profiles and supersaturation control). URL:[Link]

  • Crystal Growth & Design (ACS). Understanding the Formation of Cocrystals by Anti-Solvent Crystallization. (Discusses anti-solvent addition rates and phase separation). URL:[Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 4-Fluoro-N-(2-methylpropyl)benzamide

Executive Summary & Pharmacological Context Benzamide scaffolds are highly privileged structures in medicinal chemistry. Specifically, fluorinated N-alkylbenzamides exhibit documented polypharmacology, serving as potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Benzamide scaffolds are highly privileged structures in medicinal chemistry. Specifically, fluorinated N-alkylbenzamides exhibit documented polypharmacology, serving as potent Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative applications and as selective modulators of Toll-Like Receptor 7 (TLR7) in immunomodulatory contexts .

This Application Note details a rigorous, dual-track in vitro screening cascade designed to evaluate the target engagement and functional activity of 4-fluoro-N-(2-methylpropyl)benzamide (hereafter referred to as 4-F-N-iBuBzA ). As a Senior Application Scientist, I have structured these protocols to be entirely self-validating, ensuring that every microplate run provides internal quality control metrics to distinguish true pharmacological signals from assay artifacts.

Physicochemical Properties & Formulation

Before initiating in vitro assays, it is critical to understand the physical constraints of the compound. 4-F-N-iBuBzA is a lipophilic small molecule; therefore, aqueous solubility must be managed via controlled DMSO stock preparation.

Table 1: Physicochemical Properties & Assay Implications

PropertyValueCausality / Assay Implication
Molecular Weight 195.23 g/mol Highly permeable; ideal for reaching intracellular/endosomal targets (e.g., TLR7).
Formula C₁₁H₁₄FNOFluorine substitution enhances metabolic stability and target residence time.
LogP (Estimated) ~2.5Requires 100% DMSO for master stocks. Final assay DMSO must not exceed 1% v/v.
Primary Targets MAO-B, TLR7Necessitates both a cell-free biochemical assay and a cell-based reporter assay.

Experimental Workflow

The following workflow illustrates the parallel screening strategy utilized to profile 4-F-N-iBuBzA.

G A 4-fluoro-N-(2-methylpropyl)benzamide (Compound Prep) B MAO-B Fluorometric Assay (Target 1) A->B C HEK-Blue TLR7 Assay (Target 2) A->C D IC50 / EC50 Determination B->D C->D E Cytotoxicity Counter-screen (CellTiter-Glo) D->E

Fig 1. Dual-track in vitro screening workflow for 4-F-N-iBuBzA profiling.

Protocol I: MAO-B Target Engagement (Biochemical Assay)

Causality & Assay Design

Monoamine oxidase B (MAO-B) is localized to the outer mitochondrial membrane. To measure its inhibition in a high-throughput, cell-free system, we utilize an Amplex Red coupled-enzyme assay . MAO-B deaminates the substrate benzylamine, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red in a 1:1 stoichiometry to generate resorufin.

Why this method? Resorufin is highly fluorescent and stable. Crucially, its long emission wavelength (590 nm) minimizes autofluorescence interference from aromatic small molecules like 4-F-N-iBuBzA, preventing false positives that commonly plague direct UV-absorbance assays.

Step-by-Step Methodology
  • Compound Preparation : Prepare a 10 mM master stock of 4-F-N-iBuBzA in 100% anhydrous DMSO. Perform a 3-fold serial dilution in 1X Reaction Buffer (0.05 M sodium phosphate, pH 7.4) to create a 10-point concentration-response curve (CRC) ranging from 10 µM to 0.5 nM.

  • Enzyme Working Solution : Dilute recombinant human MAO-B to 2 U/mL in 1X Reaction Buffer. (Note: 1 U is the amount of enzyme required to oxidize 1 µmole of benzylamine per minute).

  • Pre-incubation : In a solid black 96-well microplate, add 25 µL of the 4-F-N-iBuBzA dilutions to 25 µL of the MAO-B working solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation : Prepare a 2X detection mix containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine. Add 50 µL of this mix to all wells to initiate the reaction.

  • Kinetic Read : Immediately transfer the plate to a fluorescence microplate reader. Incubate at 37°C and read fluorescence continuously for 30 minutes at Ex/Em = 545/590 nm. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Assay Validation & Controls (Self-Validating System)

Every plate must contain the following controls to calculate the Z'-factor and validate the run:

  • Positive Control (100% Inhibition) : 10 µM Pargyline (an irreversible MAO-B inhibitor).

  • Negative Control (0% Inhibition) : 1% DMSO vehicle in Reaction Buffer.

  • Background Control : Reaction buffer + Detection mix (no MAO-B enzyme) to subtract non-specific Amplex Red oxidation.

Protocol II: TLR7 Modulator Screening (Cellular Assay)

Causality & Assay Design

N-alkylbenzamides have been identified as modulators of Toll-like Receptor 7 (TLR7), an endosomal pattern recognition receptor . To evaluate 4-F-N-iBuBzA's immunomodulatory potential, we utilize HEK-Blue™ hTLR7 cells . These cells are co-transfected with human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Why this method? We use QUANTI-Blue™, a colorimetric SEAP substrate, because it allows for non-lytic, continuous sampling of the culture medium. This enables time-course studies without sacrificing the cell monolayer, ensuring higher data fidelity and reducing well-to-well variability.

Pathway L 4-F-N-iBuBzA (Putative Ligand) T TLR7 Endosomal Receptor L->T Binds M MyD88 Adaptor Protein T->M Recruits N NF-κB Translocation M->N Activates S SEAP Secretion (Reporter) N->S Induces Q QUANTI-Blue Absorbance (620 nm) S->Q Cleaves

Fig 2. TLR7-MyD88-NF-κB signaling pathway and SEAP reporter mechanism.

Step-by-Step Methodology
  • Cell Preparation : Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and selection antibiotics (Blasticidin/Zeocin). Harvest cells at 70-80% confluency using warm PBS (avoid trypsin to preserve receptor integrity). Resuspend at 4×105 cells/mL in HEK-Blue™ Detection medium.

  • Compound Plating : Dispense 20 µL of 4-F-N-iBuBzA (serially diluted in PBS + 0.5% DMSO) into a clear, flat-bottom 96-well plate.

  • Cell Seeding : Add 180 µL of the cell suspension (approx. 72,000 cells/well) to the compound-containing wells.

  • Incubation : Incubate the plate in a humidified incubator at 37°C, 5% CO₂ for 14-16 hours. During this time, TLR7 activation will induce SEAP secretion, which cleaves the substrate to produce a measurable blue color.

  • Quantification : Read the optical density (OD) at 620 nm using a microplate spectrophotometer.

Assay Validation & Controls (Self-Validating System)
  • Positive Control : R848 (Resiquimod, 1 µg/mL) to confirm maximum TLR7 agonism.

  • Negative Control : PBS + 0.5% DMSO vehicle.

  • Validation Criteria : The assay is deemed valid only if the OD₆₂₀ of the R848 control is > 1.5 and the vehicle background is < 0.2.

Data Analysis & Quality Control Metrics

To ensure the trustworthiness of the generated data, all quantitative outputs must be subjected to rigorous statistical validation. The table below summarizes the required quality control metrics for both protocols.

Table 2: Assay Validation & Quality Control Metrics

MetricFormulaAcceptable RangeInterpretation
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ ≥0.5 Ensures robust signal-to-background ratio and low variance.
Intra-plate CV% (σ/μ)×100 <10% Validates pipetting accuracy and instrument stability.
Signal-to-Background μp​/μn​ >3.0 Confirms sufficient dynamic range for the reporter/fluorophore.

(Note: μ = mean, σ = standard deviation, p = positive control, n = negative control)

References

  • Sun, P., et al. "Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease." Current Topics in Medicinal Chemistry, vol. 16, no. 5, 2016.[Link]

  • Isobe, Y., et al. "Structure–Activity Relationships toward the Identification of a High-Potency Selective Human Toll-like Receptor-7 Agonist." Journal of Medicinal Chemistry, vol. 49, no. 6, 2006.[Link]

  • InvivoGen. "HEK-Blue™ hTLR7 Cells." Product Data Sheet.[Link]

  • Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, vol. 4, no. 2, 1999.[Link]

Method

Application Note: Optimized UHPLC-MS/MS Parameters for the Trace Detection of 4-Fluoro-N-(2-methylpropyl)benzamide

Mechanistic Rationale and Analytical Strategy The compound 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoroisobutylbenzamide) is a fluorinated benzamide derivative. Compounds containing the benzamide scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Analytical Strategy

The compound 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoroisobutylbenzamide) is a fluorinated benzamide derivative. Compounds containing the benzamide scaffold are frequently investigated in drug discovery for their roles as enzyme inhibitors and central nervous system (CNS) agents. Accurate pharmacokinetic profiling and trace-level quantification of such small molecules require highly sensitive and selective analytical methods.

Ultra-High-Performance Liquid Chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application. Tandem quadrupole mass analyzers offer exceptional performance characteristics for quantitative measurements in complex matrices due to their assay selectivity, which is afforded through the specific isolation of precursor and product ions [1].

The analytical strategy detailed in this guide is built on causality-driven optimization :

  • Chromatographic Causality: The isobutyl group imparts significant lipophilicity to the molecule, making reversed-phase chromatography (using a C18 stationary phase) the optimal choice for retention and separation.

  • Ionization Causality: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. First, it suppresses the ionization of residual silanol groups on the column, reducing peak tailing. Second, it provides an abundant source of protons to facilitate the formation of the [M+H]+ precursor ion in the positive Electrospray Ionization (ESI+) source.

Mass Spectrometry Fragmentation Dynamics

Understanding the gas-phase fragmentation of 4-fluoro-N-(2-methylpropyl)benzamide is critical for selecting the most robust MRM transitions. The fragmentation of benzoyl derivatives is significantly influenced by the nature of the substituent attached to the benzoyl moiety, typically yielding a highly stable benzoyl cation upon collision-induced dissociation (CID)[2].

For 4-fluoro-N-(2-methylpropyl)benzamide (Exact Mass: 195.1059 Da), protonation occurs primarily at the amide oxygen or nitrogen, yielding a precursor ion at m/z 196.1 . When subjected to CID in the collision cell, the molecule undergoes three primary structurally diagnostic cleavages:

  • Amide Bond Cleavage (Base Peak): The most energetically favorable pathway is the cleavage of the C-N amide bond, resulting in the neutral loss of isobutylamine (73 Da). This generates the highly resonance-stabilized 4-fluorobenzoyl cation at m/z 123.0 . This transition ( 196.1→123.0 ) provides the highest signal-to-noise ratio and is selected as the quantifier .

  • Carbon Monoxide Extrusion: At higher collision energies, the 4-fluorobenzoyl cation undergoes further fragmentation by expelling carbon monoxide (28 Da) to form the 4-fluorophenyl cation at m/z 95.0 . This transition ( 196.1→95.0 ) serves as a reliable qualifier .

  • Alkyl Chain Cleavage: A secondary pathway involves the loss of isobutene (56 Da) from the isobutyl chain via a rearrangement, yielding a protonated 4-fluorobenzamide ion at m/z 140.0 .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 196.1 Frag1 4-fluorobenzoyl cation [C7H4FO]+ m/z 123.0 Precursor->Frag1 Loss of isobutylamine (-73 Da) Frag3 4-fluorobenzamide ion [C7H7FNO]+ m/z 140.0 Precursor->Frag3 Loss of isobutene (-56 Da) Frag2 4-fluorophenyl cation [C6H4F]+ m/z 95.0 Frag1->Frag2 Loss of CO (-28 Da)

Mass spectrometric fragmentation pathway of 4-fluoro-N-(2-methylpropyl)benzamide.

Optimized Quantitative Parameters

To maximize sensitivity and minimize background chemical noise in low-mass MRM transitions [3], the instrument parameters must be finely tuned. The quantitative data below represents the optimized states for UHPLC separation and tandem mass spectrometry detection.

Table 1: UHPLC Gradient Conditions

Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Flow Rate: 0.4 mL/min.

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in Acetonitrile) Rationale
0.00 95% 5% High aqueous content focuses the analyte at the column head.
1.00 95% 5% Washes polar endogenous matrix components to waste.
3.00 10% 90% Linear organic ramp elutes the lipophilic benzamide.
4.00 10% 90% Column wash to remove strongly bound lipids.
4.10 95% 5% Instant return to initial conditions.

| 5.50 | 95% | 5% | Column re-equilibration for reproducible retention times. |

Table 2: Mass Spectrometer Source Parameters (ESI+)
ParameterOptimized ValueCausality / Function
Capillary Voltage 3.0 kVProvides the optimal electric field for Taylor cone formation without causing corona discharge.
Desolvation Temp 450 °CHigh temperature ensures rapid evaporation of the aqueous/organic droplets, releasing bare ions.
Desolvation Gas 800 L/hrNitrogen flow sweeps away solvent vapor, preventing ion suppression and clustering.
Cone Gas 50 L/hrPrevents neutral matrix molecules from entering the mass analyzer, reducing baseline noise.
Table 3: MRM Transitions and Compound-Specific Tuning

Note: Declustering Potential (DP) and Collision Energy (CE) are critical. Too low CE results in poor fragmentation; too high CE destroys the product ions[4].

Transition Type Precursor (m/z) Product (m/z) Dwell Time (ms) DP (V) CE (eV)
Quantifier 196.1 123.0 50 60 20
Qualifier 1 196.1 95.0 50 60 35

| Qualifier 2 | 196.1 | 140.0 | 50 | 60 | 15 |

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating framework. A method cannot be trusted unless the system proves its own suitability prior to sample analysis.

Workflow Step1 1. Sample Preparation Protein Precipitation & Filtration Step2 2. UHPLC Separation Reversed-Phase C18, Gradient Elution Step1->Step2 Step3 3. ESI+ Ionization Desolvation & Protonation Step2->Step3 Step4 4. MRM Tuning Collision Energy & Declustering Potential Step3->Step4 Step5 5. Data Acquisition Quantification & System Suitability Step4->Step5

Step-by-step UHPLC-MS/MS optimization and validation workflow.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog, if available, or a structurally similar benzamide). Causality: The 3:1 organic-to-aqueous ratio aggressively denatures and precipitates plasma proteins, preventing them from clogging the UHPLC column or causing ion suppression.

  • Vortex the mixture at maximum speed for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Step 2: System Suitability Testing (SST) - The Self-Validation Mechanism

Before injecting unknown samples, the system must validate its own performance:

  • Inject a Double Blank (Mobile Phase only): Ensure there are no peaks at the retention time of 4-fluoro-N-(2-methylpropyl)benzamide. This validates the absence of column carryover.

  • Inject a Lower Limit of Quantification (LLOQ) Standard: Verify that the signal-to-noise (S/N) ratio for the 196.1→123.0 transition is ≥10 . This validates the sensitivity of the MS detector.

  • Inject a Calibration Curve (e.g., 1 ng/mL to 1000 ng/mL): The linear regression coefficient ( R2 ) must be ≥0.995 . This validates the dynamic range and detector linearity.

Step 3: Data Acquisition and Processing
  • Load the autosampler vials and maintain the tray temperature at 4 °C to prevent analyte degradation.

  • Inject 2 µL of the prepared sample onto the UHPLC system using the gradient outlined in Table 1.

  • Acquire data using the MRM transitions specified in Table 3.

  • Process the data by integrating the area under the curve (AUC) for the quantifier peak. Confirm peak identity by ensuring the ratio of the quantifier to the qualifier transitions remains within ±15% of the ratio established by the neat analytical standards.

References

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification.[Link]

  • National Center for Biotechnology Information (PMC). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Compounds by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ).[Link]

  • Frontiers in Chemistry. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-fluoro-N-(2-methylpropyl)benzamide solubility issues in DMSO

Welcome to the technical support guide for 4-fluoro-N-(2-methylpropyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility challenges enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-fluoro-N-(2-methylpropyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-fluoro-N-(2-methylpropyl)benzamide not dissolving in DMSO?

Initial dissolution failure is typically due to one or more of the following factors:

  • Insufficient Energy Input: The compound may require more energy than simple mixing to break down its crystal lattice structure. Vigorous vortexing, gentle warming, or sonication is often necessary to facilitate dissolution.[1][2]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] Water contamination significantly alters DMSO's polarity and can drastically reduce the solubility of lipophilic organic compounds.[3][6] Always use anhydrous (dry) DMSO, preferably from a freshly opened bottle, for preparing stock solutions.[3]

  • Concentration Limit Exceeded: You may be attempting to prepare a solution that is above the compound's thermodynamic solubility limit in DMSO. While many benzamide derivatives are highly soluble in DMSO, every compound has a saturation point.[7]

Q2: My compound dissolved perfectly at first, but now I see crystals or a cloudy precipitate in my stock solution. What happened?

This is a classic sign of compound precipitation, most commonly caused by:

  • Water Absorption: Over time, especially with repeated opening of the vial, your DMSO stock solution has likely absorbed atmospheric moisture.[3][6] This increase in water content reduces the solvent's capacity to keep the compound dissolved, leading to precipitation.[3][4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote compound precipitation.[6] As the DMSO-water mixture freezes, the compound can be forced out of the solution, and it may not fully re-dissolve upon thawing.

  • Supersaturation: It is possible to create a temporary, supersaturated solution, especially with the aid of heat.[6] This is an unstable state, and the compound may crystallize out over time, even at room temperature.[6]

Q3: What is the maximum concentration of 4-fluoro-N-(2-methylpropyl)benzamide I can prepare in DMSO?

The exact maximum concentration, or thermodynamic solubility, is an intrinsic property of the compound that must be determined experimentally.[8] It is not typically a fixed value found in general literature. For practical lab purposes, a high-concentration stock (e.g., 10-50 mM) is usually achievable. If you encounter issues, it is recommended to perform a kinetic solubility test to find the practical working limit for your specific batch and solvent conditions.

Q4: How do I re-dissolve the precipitate in my stock solution?

In most cases, a precipitate caused by water absorption or temperature changes can be re-dissolved. Gently warm the solution in a water bath (e.g., 37°C) and vortex or sonicate the vial for several minutes.[2] If the precipitate dissolves completely, the solution can still be used. However, to prevent recurrence, it is crucial to aliquot the stock into single-use vials and store them properly in a dry environment.[1][3]

Q5: Are there any chemical stability concerns with 4-fluoro-N-(2-methylpropyl)benzamide in DMSO?

While DMSO is an excellent solvent, it is not entirely inert. Under certain conditions, such as in the presence of acids or bases or at elevated temperatures, DMSO can decompose.[9][10][11] Amides are generally stable, but prolonged heating should be avoided as a precaution.[1] The primary issue for experimental reproducibility remains physical stability (i.e., solubility) rather than chemical degradation under standard laboratory handling and storage conditions.

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and solving solubility issues.

Diagram: Troubleshooting Workflow for Dissolution Failure

start Compound fails to dissolve in DMSO vortex Vortex vigorously for 1-2 minutes start->vortex check1 Is solution clear? vortex->check1 heat Warm gently (37°C) for 5-10 mins & vortex check1->heat No success Success: Solution Prepared check1->success Yes check2 Is solution clear? heat->check2 sonicate Sonicate in water bath for 10-15 mins check2->sonicate No check2->success Yes check3 Is solution clear? sonicate->check3 reassess Re-assess procedure: 1. Is DMSO anhydrous? 2. Is concentration too high? 3. Verify compound integrity. check3->reassess No check3->success Yes fail Failure: Compound Insoluble at this Concentration reassess->fail cluster_0 Initial State: Anhydrous DMSO cluster_1 Over Time: Exposure to Air A Anhydrous DMSO (High Solvating Power) C Clear, Stable Solution A->C B 4-fluoro-N-(2-methylpropyl)benzamide (Solute) B->C E DMSO absorbs H₂O C->E H₂O Contamination D Atmospheric H₂O D->E F Solvent Polarity Increases (Reduced Solvating Power) E->F G Compound Precipitates (Cloudy Solution / Crystals) F->G

Caption: How water absorption by DMSO leads to compound precipitation.

  • Prevention and Best Practices:

    • Use Anhydrous DMSO: Start with the highest quality solvent. [3] * Aliquot Stock Solutions: After preparing your primary stock, immediately divide it into smaller, single-use volumes in tightly sealed vials (e.g., cryovials with O-rings). [1][3]This minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.

    • Proper Storage: Store DMSO aliquots at -20°C or -80°C in a desiccated (dry) environment. [3]Before opening a frozen aliquot, allow it to equilibrate completely to room temperature to prevent condensation from forming inside the vial.

Key Experimental Protocols

Protocol 1: Standard Method for Preparing a DMSO Stock Solution
  • Equilibrate Reagents: Allow the vial of 4-fluoro-N-(2-methylpropyl)benzamide and a fresh bottle of anhydrous DMSO to come to room temperature before opening to prevent water condensation.

  • Weigh Compound: Accurately weigh the desired mass of the compound in a sterile microcentrifuge tube or appropriate vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. [1]Visually inspect for undissolved material.

  • Apply Heat (If Necessary): If solids remain, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently. [2][3]6. Apply Sonication (If Necessary): If solids persist, place the vial in an ultrasonic water bath for 10-15 minutes until the solution is completely clear. [3]7. Final Inspection: Once dissolved, centrifuge the vial briefly to pull down any solution from the cap and walls. Visually confirm there is no particulate matter.

  • Aliquot and Store: Immediately aliquot the solution into single-use, tightly sealed vials for storage at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment via Visual Inspection

This protocol helps determine a practical upper concentration limit for your experiments.

  • Prepare High-Concentration Stock: Make a concentrated stock solution in DMSO (e.g., 50 mM) using Protocol 1, ensuring it is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of your DMSO stock using fresh, anhydrous DMSO to create a range of concentrations.

  • Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate into a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL of PBS). This creates a final DMSO concentration of 2%.

  • Incubate and Observe: Cover the plate and let it incubate at room temperature for 1-2 hours.

  • Read Plate: Inspect each well visually against a dark background for any signs of cloudiness or precipitate. A plate reader measuring turbidity or light scatter can also be used for a more quantitative assessment. [8]The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.

Summary of Factors Affecting Solubility
FactorPotential IssueRecommended ActionRationale / Causality
Solvent Quality DMSO has absorbed atmospheric water.Use fresh, anhydrous DMSO from a new or properly stored bottle. [3]Water increases the solvent's polarity, reducing its ability to dissolve nonpolar organic compounds. [3][6]
Energy Input Insufficient energy to break the compound's crystal lattice.Apply vigorous vortexing, gentle warming (37°C), and/or sonication. [1][2]These methods provide the activation energy needed to overcome intermolecular forces in the solid state.
Concentration Target concentration exceeds the compound's solubility limit.Attempt to prepare a more dilute solution. Perform a solubility assessment.Every compound has a finite saturation point in a given solvent at a specific temperature. [8]
Storage Repeated freeze-thaw cycles and air exposure.Aliquot stock solutions into single-use vials and store in a desiccated environment at -20°C or -80°C. [1][3]Aliquoting minimizes water absorption and the physical stress of phase transitions from freezing/thawing. [6]
Dilution Compound precipitates when diluted into aqueous buffers.Make serial dilutions in 100% DMSO first, then perform the final dilution into the aqueous medium. The compound is significantly less soluble in water. A stepwise dilution minimizes the shock of the solvent change.
References
  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Sigma-Aldrich. (n.d.). N-Benzylbenzamide.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Stewart, J. (2025).
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?.
  • Chem-Supply. (n.d.). BENZAMIDE, 4-FLUORO-N-(2-METHYLPHENYL)
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods.
  • Klinszporn, L., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Molport. (n.d.). 2-bromo-4-fluoro-N-(2-methylpropyl)benzamide.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl- benzenebutanamide.
  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers.... New Journal of Chemistry.
  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides....
  • PubMed Central (PMC). (2025).
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • National Institutes of Health (NIH). (n.d.). N-(2-Methylpropyl)benzamide. PubChem.
  • ACS Publications. (n.d.).
  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II....
  • ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III....
  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • LookChem. (n.d.). Cas 294849-25-5, 2-Fluoro-N-(4-fluoro-2-Methylphenyl)benzaMide, 97%.
  • National Institutes of Health (NIH). (n.d.). 4-fluoro-2-methyl-N-propylbenzenesulfonamide. PubChem.
  • Molport. (n.d.). 2,4-difluoro-N-(2-methylpropyl)benzamide.
  • University of Houston. (n.d.).

Sources

Optimization

reducing byproduct impurities in 4-fluoro-N-(2-methylpropyl)benzamide preparation

Welcome to the technical support center for the synthesis of 4-fluoro-N-(2-methylpropyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-fluoro-N-(2-methylpropyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the preparation of this compound. Our focus is on minimizing byproduct impurities to ensure high purity and yield.

Introduction

The synthesis of 4-fluoro-N-(2-methylpropyl)benzamide is typically achieved via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction.[1][2] This method involves the acylation of isobutylamine with 4-fluorobenzoyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct. While robust, this reaction is prone to several side reactions that can introduce impurities into the final product. Understanding and controlling these pathways is critical for a successful synthesis.

This guide provides a systematic approach to identifying, mitigating, and removing common impurities through carefully controlled reaction conditions and robust purification protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of 4-fluoro-N-(2-methylpropyl)benzamide.

Q1: My final product is contaminated with a significant amount of an acidic impurity. What is it and how can I remove it?

A: The most common acidic impurity is 4-fluorobenzoic acid . This byproduct forms when the starting material, 4-fluorobenzoyl chloride, reacts with water (hydrolysis) instead of isobutylamine.[3]

  • Causality: 4-fluorobenzoyl chloride is highly reactive and sensitive to moisture. The presence of water in the solvents, reagents, or from atmospheric exposure can lead to its degradation. The Schotten-Baumann reaction itself is performed in an aqueous/organic biphasic system, making some degree of hydrolysis likely if conditions are not optimized.[2]

  • Troubleshooting & Mitigation:

    • Reagent Quality: Use a fresh or recently distilled bottle of 4-fluorobenzoyl chloride to minimize pre-existing 4-fluorobenzoic acid.

    • Temperature Control: The reaction between 4-fluorobenzoyl chloride and isobutylamine is exothermic. Adding the acyl chloride slowly to the amine solution while maintaining a low temperature (e.g., 0-10 °C) minimizes the rate of the competing hydrolysis reaction.[3][4]

    • Purification: The most effective way to remove 4-fluorobenzoic acid is through an aqueous workup. Washing the organic layer containing your product with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), will convert the acidic 4-fluorobenzoic acid into its water-soluble sodium salt, which is then partitioned into the aqueous layer and removed.[2][5]

Q2: I'm observing a byproduct with a higher molecular weight than my desired product. What could it be?

A: This is likely a diacylated byproduct, N,N-bis(4-fluorobenzoyl)isobutylamine . This occurs when a second molecule of 4-fluorobenzoyl chloride reacts with the nitrogen of the newly formed 4-fluoro-N-(2-methylpropyl)benzamide product.

  • Causality: This side reaction, also known as over-acylation or diacylation, is favored when there is a localized high concentration of 4-fluorobenzoyl chloride relative to the primary amine (isobutylamine).[3][5]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of isobutylamine relative to 4-fluorobenzoyl chloride to ensure the acyl chloride is the limiting reagent.[4]

    • Slow Addition: Add the 4-fluorobenzoyl chloride dropwise to the vigorously stirred amine solution.[3] This prevents localized excesses of the acylating agent and ensures it reacts preferentially with the more nucleophilic primary amine.

    • Vigorous Mixing: In a biphasic system, efficient mixing is crucial to ensure the reactants in the organic and aqueous phases interact correctly, preventing the buildup of unreacted acyl chloride.[6]

Q3: My reaction yield is low, and TLC analysis shows unreacted isobutylamine. How can I improve conversion?

A: Low yield due to incomplete reaction can stem from several factors related to reaction kinetics and conditions.

  • Causality: Insufficient reaction time, low temperature after the initial addition, or poor mixing can lead to incomplete conversion.[7] Additionally, if the HCl byproduct is not effectively neutralized, it will form a salt with the isobutylamine, rendering it non-nucleophilic and halting the reaction.[]

  • Troubleshooting & Mitigation:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. If the reaction stalls, consider extending the reaction time at room temperature.[6]

    • Ensure Adequate Base: A sufficient amount of base (e.g., 10% NaOH solution) is critical to neutralize the HCl generated during the reaction and maintain a basic pH (>8).[7]

    • Temperature Profile: While the initial addition should be cold, allowing the reaction to warm to room temperature and stir for 1-2 hours after the addition is complete can help drive the reaction to completion.[2]

Impurity Profile and Mitigation Strategies

Impurity NameStructureCommon CauseMitigation & Removal Strategy
4-Fluorobenzoic Acid F-C₆H₄-COOHHydrolysis of 4-fluorobenzoyl chloride.[3]Use dry reagents; maintain low temperature during addition; wash organic layer with aq. NaHCO₃ solution during workup.[2][5]
Unreacted Isobutylamine (CH₃)₂CHCH₂NH₂Incomplete reaction; incorrect stoichiometry.[7]Ensure sufficient reaction time; use a slight excess of the amine; wash organic layer with dilute aq. HCl during workup.[6]
N,N-bis(4-fluorobenzoyl)isobutylamine (F-C₆H₄-CO)₂N-CH₂CH(CH₃)₂Excess 4-fluorobenzoyl chloride; poor mixing.[5]Use a slight excess of isobutylamine; add acyl chloride slowly with vigorous stirring. Difficult to remove by washing; requires recrystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-N-(2-methylpropyl)benzamide

This protocol is based on the standard Schotten-Baumann reaction conditions.[2][4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve isobutylamine (1.05 equivalents) in dichloromethane (DCM).

  • Base Addition: Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution to the flask.

  • Acylation: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.

  • Slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction by TLC until the 4-fluorobenzoyl chloride is consumed.

Protocol 2: Workup and Purification
  • Phase Separation: Transfer the reaction mixture to a separatory funnel and separate the lower organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 1M HCl to remove unreacted isobutylamine and any other basic components.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove 4-fluorobenzoic acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add hot water until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[4][6]

Visual Diagrams

Reaction Pathway and Impurity Formation

G cluster_reactants Starting Materials cluster_impurities Potential Impurities A 4-Fluorobenzoyl Chloride D 4-Fluorobenzoic Acid A->D + H₂O (Hydrolysis) E Diacylated Byproduct A->E C 4-Fluoro-N-(2-methylpropyl)benzamide (Desired Product) A->C + Isobutylamine (B) (Desired Reaction) B Isobutylamine B->C C->E + 4-Fluorobenzoyl Chloride (A) (Over-acylation) H2O Water (H₂O) H2O->D

Caption: Main reaction pathway and common side reactions.

Troubleshooting and Purification Workflow

G Start Crude Reaction Mixture Wash_HCl Wash with 1M HCl Start->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Removes unreacted amine Dry_Evap Dry (Na₂SO₄) & Evaporate Wash_NaHCO3->Dry_Evap Removes 4-fluorobenzoic acid Crude_Product Crude Product Dry_Evap->Crude_Product Recrystallize Recrystallize (e.g., Ethanol/Water) Crude_Product->Recrystallize Final_Product Pure Product Recrystallize->Final_Product Removes diacylated byproduct & other non-polar impurities

Caption: Logical workflow for product purification.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of N-Alkyl Benzamides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scaling Up N-Isobutylbenzamide Synthesis. BenchChem.
  • BenchChem. (2025). strategies to reduce impurities in benzamide synthesis. BenchChem.
  • BenchChem. (2025). How to overcome common problems in Benzamide synthesis?. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • BenchChem. (2025). Synthesis of N-Isobutylbenzamide from Benzoyl Chloride: An Application Note and Detailed Protocol. BenchChem.
  • BenchChem. (2025). Technical Support Center: N-Isobutylbenzamide Synthesis. BenchChem.
  • Al-Rawi, J. M. A., & M-Saeed, A. H. (2000). Synthesis and stereochemistry of benzamidines and acetamidines. ARKIVOC, 2000(3), 320-342.
  • Supporting Inform
  • CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (2014).
  • Wang, D., et al. (2019). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions.
  • BOC Sciences. (2024, March 29).
  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. BenchChem.

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-N-(2-methylpropyl)benzamide Stability &amp; Degradation

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I designed this portal specifically for drug development professionals, analytical chemists, and formulation scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Hub. As a Senior Application Scientist, I designed this portal specifically for drug development professionals, analytical chemists, and formulation scientists. Here, we move beyond basic handling instructions to explore the causality behind the stability and degradation of 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide). Every troubleshooting step and protocol provided here is engineered as a self-validating system to ensure the highest scientific integrity in your workflows.

Section 1: Core Stability Profile & Causality FAQs

Q1: What is the baseline stability of 4-fluoro-N-(2-methylpropyl)benzamide at room temperature (20–25°C)? A: Under controlled, dry, and dark conditions, the compound exhibits excellent thermodynamic stability[1]. The amide bond is resonance-stabilized. Furthermore, the para-fluoro substitution on the benzene ring exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). This net electronic environment fortifies the carbonyl carbon against mild nucleophilic attack compared to unsubstituted aliphatic amides. However, when exposed to ambient moisture or UV/Vis light over prolonged periods, slow degradation pathways are activated[2].

Q2: What are the primary degradation mechanisms we should monitor? A: At room temperature, you must monitor two primary pathways:

  • Hydrolysis: Cleavage of the amide bond yields 4-fluorobenzoic acid and isobutylamine. While neutral hydrolysis at room temperature is kinetically extremely slow, trace acidic or basic impurities in your solvents (e.g., degraded acetonitrile or unbuffered aqueous phases) act as catalysts, lowering the activation energy for nucleophilic attack at the carbonyl carbon[2].

  • Photodegradation: Aromatic compounds with halogen substituents are susceptible to photo-induced radical formation. Exposure to ambient laboratory light (specifically the UV spectrum) can lead to slow homolytic cleavage, defluorination, or photo-oxidation[3].

DegradationPathways Parent 4-fluoro-N-(2-methylpropyl)benzamide (Intact API) Hydrolysis Hydrolytic Pathway (Moisture + pH Extremes) Parent->Hydrolysis H2O, H+/OH- Photolysis Photolytic Pathway (UV/Vis Light Exposure) Parent->Photolysis hν (Ambient/UV) Prod1 4-Fluorobenzoic Acid + Isobutylamine Hydrolysis->Prod1 Prod2 Photo-oxidation Products & Defluorination Photolysis->Prod2

Caption: Logical relationship of 4-fluoro-N-(2-methylpropyl)benzamide degradation pathways.

Section 2: Troubleshooting Analytical Discrepancies

Q3: We are observing a new peak in our HPLC chromatogram after leaving the sample on the autosampler at room temperature for 48 hours. What is causing this? A: Autosampler degradation is a classic symptom of either solvent-mediated hydrolysis or photolysis.

  • The Causality: If your sample diluent contains water and methanol without a buffer, the inherent nucleophilicity of the solvent can slowly degrade the amide bond. Alternatively, if you are using clear glass vials, the ambient light in the lab can excite the aromatic system, leading to reactive triplet states.

  • The Self-Validating Action: Run a quick LC-MS on the degraded sample. If the new peak exhibits an m/z corresponding to the [M-H]⁻ ion of 139 Da, the degradant is 4-fluorobenzoic acid, confirming hydrolysis[2]. If you see a mass shift indicating the addition of oxygen (+16 Da) or loss of fluorine, the mechanism is photolytic/oxidative. Switch to amber vials and buffer your diluent to pH 7.0.

Q4: How do we prevent oxidative degradation during long-term room temperature storage? A: While the fluorobenzamide core is relatively resistant to oxidation, the isobutyl aliphatic chain is susceptible to hydrogen abstraction by reactive oxygen species (ROS). To prevent this, store the API under an inert atmosphere (Argon or Nitrogen) in tightly sealed, non-reactive glass containers to exclude both oxygen and ambient humidity[2].

Section 3: Quantitative Data & Degradation Kinetics

To assist in your predictive stability modeling and formulation design, the following table summarizes the expected degradation kinetics of 4-fluoro-N-(2-methylpropyl)benzamide under various room temperature (RT) conditions.

Stress ConditionEnvironmental ParametersTimeframeExpected DegradationPrimary Degradant
Solid State (Control) RT (25°C), Dark, Desiccated6 Months< 0.1%None
Aqueous Solution RT (25°C), pH 7.0, Dark14 Days< 0.5%4-Fluorobenzoic Acid
Acidic Solution RT (25°C), 0.1M HCl48 Hours2.0 - 5.0%4-Fluorobenzoic Acid
Basic Solution RT (25°C), 0.1M NaOH48 Hours5.0 - 10.0%4-Fluorobenzoic Acid
Photolytic (Solution) RT (25°C), UV/Vis (ICH Q1B)24 Hours1.0 - 3.0%Photo-adducts

Section 4: Self-Validating Experimental Protocols

To establish a robust stability-indicating method (SIM), you must forcefully degrade the compound. This artificially simulates years of room-temperature degradation in a compressed timeframe, ensuring your chromatographic method can definitively resolve the parent API from all potential degradants[2].

Protocol: Forced Degradation & Stability-Indicating Assay Workflow

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 4-fluoro-N-(2-methylpropyl)benzamide.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Expert Insight (Causality): Acetonitrile is explicitly chosen over methanol to prevent transesterification or nucleophilic attack by the solvent during the stress testing phase.

Step 2: Stress Conditions Setup

  • Acid Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M HCl. Cap tightly.

  • Base Hydrolysis: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 0.1 M NaOH. Cap tightly.

  • Oxidation: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H₂O₂.

  • Control: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of LC-MS grade water.

Step 3: Incubation & Neutralization (Critical Phase)

  • Incubate all vials at room temperature (25°C) for 48 hours, protected from light (except for a dedicated photolysis sample, if applicable)[2].

  • Self-Validating Step: Neutralize the acid and base samples prior to injection. Add 1.0 mL of 0.1 M NaOH to the acid vial, and 1.0 mL of 0.1 M HCl to the base vial. This prevents damage to the stationary phase of your HPLC column and ensures reproducible retention times.

Step 4: Chromatographic Analysis

  • Inject samples onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor via UV at 254 nm and via Mass Spectrometry (ESI+ and ESI-). Ensure the mass balance approaches 100% (Area of Parent + Area of Degradants = Area of Control).

ForcedDegradation Start Prepare 1 mg/mL Stock (in Acetonitrile) Split Aliquot into Stress Conditions Start->Split Acid Acid Stress (+ 0.1M HCl) Split->Acid Base Base Stress (+ 0.1M NaOH) Split->Base Ox Oxidative Stress (+ 3% H2O2) Split->Ox Control Control (+ H2O) Split->Control Incubate Incubate at 25°C for 48h Acid->Incubate Base->Incubate Ox->Incubate Control->Incubate Neutralize Neutralize Acid/Base Samples Incubate->Neutralize Analyze HPLC-UV/MS Analysis (Resolve Parent & Degradants) Neutralize->Analyze

Caption: Step-by-step experimental workflow for forced degradation and stability indicating assay.

References

  • [3] Title: A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde Source: benchchem.com URL:

  • [1] Title: SAFETY DATA SHEET - TCI Chemicals (2-Fluorobenzamide) Source: tcichemicals.com URL:

  • [2] Title: Stability and Storage of N-Isobutylbenzamide: A Technical Guide Source: benchchem.com URL:

Sources

Optimization

resolving NMR peak overlap for 4-fluoro-N-(2-methylpropyl)benzamide characterization

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of fluorinated pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of fluorinated pharmaceuticals. The molecule 4-fluoro-N-(2-methylpropyl)benzamide presents a classic trifecta of NMR overlap issues: heteronuclear 19 F- 1 H coupling in the aromatic region, broad amide NH signals masking structural protons, and complex homonuclear J-coupling in the isobutyl chain.

This guide provides field-proven, self-validating protocols to mathematically and physically deconvolute these spectra, ensuring absolute confidence in your structural characterization.

Section 1: Diagnostic FAQs (Understanding the Overlap)

Q: Why does the aromatic region of 4-fluoro-N-(2-methylpropyl)benzamide look like a complex multiplet instead of two distinct doublets? A: The presence of the para-fluorine atom introduces heteronuclear scalar coupling (J-coupling). Fluorine-19 ( 19 F) has a spin of ½ and 100% natural abundance. It couples with the ortho protons ( 3JHF​≈8−10 Hz) and meta protons ( 4JHF​≈5−6 Hz). This transforms the expected AA'BB' aromatic system into a highly congested AA'BB'X spin system, causing severe peak overlap[1].

Q: My amide NH peak is burying the aromatic signals or the solvent residual peak. How do I prove its identity and move it? A: Amide protons are highly susceptible to hydrogen bonding and solvent interactions. If you are using CDCl 3​ , the NH peak often appears as a broad singlet between 6.0 and 7.5 ppm, directly overlapping with the aromatic protons. The causality here is the dielectric constant and hydrogen-bond accepting nature of the solvent. Changing the solvent alters the collision complex geometry, shifting the peak.

Q: The isobutyl signals (0.8 - 3.5 ppm) are overlapping with impurities. How can I resolve the exact multiplicity? A: The isobutyl group (-CH 2​ -CH(CH 3​ ) 2​ ) exhibits complex homonuclear J-coupling. The CH proton is split into a nonet (or overlapping multiplet) by the adjacent CH 2​ and two CH 3​ groups. If standard 1D 1 H NMR fails due to impurity overlap, you must mathematically collapse the J-coupling using Pure Shift NMR[2].

Section 2: Troubleshooting Guides & Step-by-Step Protocols

Issue 1: Aromatic Multiplet Congestion

Solution: 1 H{ 19 F} Broadband Decoupling To resolve the AA'BB'X system, we must eliminate the 19 F- 1 H heteronuclear coupling. By applying a continuous radiofrequency (RF) pulse at the 19 F Larmor frequency during 1 H acquisition, we induce rapid spin transitions in the fluorine nuclei. This averages their local magnetic contribution to zero, collapsing the multiplet[1].

Protocol: 1 H{ 19 F} NMR Setup

  • Hardware Preparation: Ensure your NMR probe is doubly tuned. The high-frequency channel must be tuned to 1 H (~500 MHz) and the broadband/X-channel tuned to 19 F (~470 MHz). Insert a 19 F bandpass filter on the X-channel and a 1 H bandpass filter on the observe channel to prevent RF bleed-over.

  • Pulse Sequence Selection: Load a standard 1 H sequence with inverse gated decoupling (e.g., zgig on Bruker systems) and set the decoupling nucleus to 19 F.

  • Power Calibration: Calibrate the 19 F decoupling 90° pulse. Use a low-power decoupling scheme (e.g., GARP or WALTZ-16) to minimize sample heating.

  • Acquisition: Acquire the spectrum. Self-Validation Check: Check the tuning curve dip prior to acquisition. Poor tuning will result in incomplete decoupling and artifactual multiplets. The resulting aromatic region must integrate exactly to 4 protons and appear as a clean AA'BB' pseudo-doublet system.

Issue 2: Amide NH and Aliphatic Overlap

Solution: Aromatic Solvent Induced Shifts (ASIS) When signals overlap in CDCl 3​ , changing the solvent to Benzene-d 6​ (C 6​ D 6​ ) alters the chemical environment. Benzene molecules form ordered, transient collision complexes with the polar amide group. The highly anisotropic π -electron cloud of benzene selectively shields or deshields specific protons based on their spatial orientation relative to the amide dipole, pulling overlapping peaks apart[3][4].

Protocol: ASIS Solvent Titration

  • Baseline Acquisition: Acquire a standard 1 H NMR in CDCl 3​ .

  • Solvent Preparation: Prepare a secondary sample of the exact same concentration in C 6​ D 6​ .

  • Titration: To track peak migration accurately, prepare mixtures of CDCl 3​ :C 6​ D 6​ (e.g., 3:1, 1:1, 1:3).

  • Acquisition & Tracking: Acquire 1 H spectra for each ratio. The NH proton typically shifts significantly upfield in C 6​ D 6​ , clearing the aromatic window. Self-Validation Check: Track the integration values. The shifted peaks must maintain the exact same proton integral ratio as the original overlapping peaks to confirm they haven't been lost or degraded.

Issue 3: Unresolvable Isobutyl Multiplets

Solution: Pure Shift NMR (PSYCHE) Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), use spatial encoding combined with a frequency-swept chirp pulse to selectively refocus the homonuclear J-coupling evolution while allowing chemical shift evolution to proceed. This collapses all homonuclear J-couplings, yielding a spectrum of pure singlets[2][5].

Protocol: PSYCHE 1 H NMR Setup

  • Hardware Check: Ensure the spectrometer has Z-axis gradients.

  • Sequence Loading: Load the PSYCHE pulse sequence.

  • Parameter Optimization: Set the chirp pulse duration (typically 15-30 ms) and sweep width (typically 10 kHz) to cover the entire 1 H spectral window.

  • Data Chunking: Set the acquisition chunk duration ( t1​ ) to be short enough to avoid J-evolution (e.g., 15-20 ms).

  • Acquisition & Processing: Acquire the pseudo-2D dataset. The software will automatically reconstruct the 1D interferogram. Self-Validation Check: Compare the integral of the pure shift singlets to the standard 1 H spectrum to ensure quantitative integrity, as pure shift can sometimes suffer from site-dependent signal loss[6].

Section 3: Quantitative Data Tables

The following table summarizes the expected chemical shifts for 4-fluoro-N-(2-methylpropyl)benzamide and how they respond to the troubleshooting techniques described above.

Proton EnvironmentExpected Shift (CDCl 3​ )Multiplicity (Standard)Effect of 1 H{ 19 F} DecouplingEffect of ASIS (C 6​ D 6​ )Effect of Pure Shift
Aromatic (ortho to F) ~7.0 - 7.2 ppmComplex MultipletCollapses to DoubletMinor shiftSinglet
Aromatic (meta to F) ~7.7 - 7.9 ppmComplex MultipletCollapses to DoubletMinor shiftSinglet
Amide (NH) ~6.0 - 6.5 ppmBroad SingletNo changeSignificant Upfield ShiftSinglet (Sharpened)
Isobutyl (-CH 2​ -) ~3.2 ppmdd / tNo changeModerate shiftSinglet
Isobutyl (-CH-) ~1.9 ppmMultiplet (Nonet)No changeModerate shiftSinglet
Isobutyl (-CH 3​ ) 2​ ~0.9 ppmDoubletNo changeMinor shiftSinglet

Section 4: Visualizing Troubleshooting Workflows

Workflow Start Observe 1H NMR Overlap in 4-fluoro-N-(2-methylpropyl)benzamide CheckRegion Identify Overlap Region Start->CheckRegion Aromatic Aromatic Region (AA'BB'X system) CheckRegion->Aromatic 7.0 - 8.0 ppm Amide Amide NH / Aliphatic Solvent Congestion CheckRegion->Amide Broad NH or Impurities Aliphatic Aliphatic Multiplets (Homonuclear J-coupling) CheckRegion->Aliphatic 0.8 - 3.5 ppm F19Decoup Perform 1H{19F} Decoupling Aromatic->F19Decoup Remove Heteronuclear Coupling ASIS Apply ASIS (Switch to C6D6) Amide->ASIS Induce Differential Shielding PureShift Acquire Pure Shift NMR (PSYCHE / Zangger-Sterk) Aliphatic->PureShift Collapse Homonuclear Coupling

Figure 1: Decision tree for troubleshooting NMR peak overlap in fluorinated benzamides.

PureShift Excitation Initial Excitation (90° Pulse) Spatial Spatial Encoding (Gradients + Chirp) Excitation->Spatial Refocus J-Coupling Refocusing (Bilinear Rotation) Spatial->Refocus Acquire Chunk Acquisition (Interferogram) Refocus->Acquire Reconstruct Data Reconstruction (Pure Singlets) Acquire->Reconstruct

Figure 2: Logical flow of the PSYCHE pure shift NMR pulse sequence for homonuclear decoupling.

References

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.3

  • 1H with 19F Decoupling. University of Ottawa NMR Facility Blog.1

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett (Thieme).4

  • Review – Pure shift NMR experiments: recent developments, methods and applications. Universitat Autònoma de Barcelona.2

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. PubMed Central (PMC).5

  • Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. ACS Publications.6

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 4-fluoro-N-(2-methylpropyl)benzamide Formulations

Welcome to the Formulation Troubleshooting and Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-fluoro-N-(2-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting and Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-fluoro-N-(2-methylpropyl)benzamide .

This molecule, characterized by a highly lipophilic fluorinated phenyl ring and a rigid benzamide core, typically exhibits Biopharmaceutics Classification System (BCS) Class II or IV behavior. Its high crystal lattice energy and extreme hydrophobicity result in poor aqueous solubility, dissolution-rate-limited absorption, and consequently, erratic oral bioavailability.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.

Part 1: Diagnostic Workflow & Formulation Selection

Before selecting a formulation strategy, it is critical to diagnose the specific physicochemical bottleneck of your benzamide derivative. The decision matrix below outlines the causal relationship between molecular properties and the optimal formulation technology.

G Start Bioavailability Bottleneck: 4-fluoro-N-(2-methylpropyl)benzamide Assess Physicochemical Profiling (LogP, Tm, Tg, Permeability) Start->Assess HighLogP High Lipophilicity (LogP > 4) Assess->HighLogP HighTm High Lattice Energy (High Tm) Assess->HighTm LowTg Good Glass Former (High Tg/Tm) Assess->LowTg SMEDDS SMEDDS (Lymphatic Bypass) HighLogP->SMEDDS Solubilization Nano Nanosuspension (Surface Area ↑) HighTm->Nano Dissolution Velocity ASD Amorphous Solid Dispersion (Supersaturation) LowTg->ASD Kinetic Trapping

Decision matrix for selecting formulation strategies based on physicochemical barriers.

Part 2: Troubleshooting Guides & FAQs

Q1: My in vivo pharmacokinetic (PK) data shows a massive food effect and highly variable absorption. How do I stabilize the absorption profile?

The Causality: A pronounced positive food effect indicates that the drug's dissolution is highly dependent on the secretion of bile salts and pancreatic lipids, which naturally solubilize lipophilic molecules into mixed micelles. In the fasted state, the drug simply precipitates or fails to dissolve.

The Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS) . By pre-dissolving 4-fluoro-N-(2-methylpropyl)benzamide in an isotropic mixture of oils, surfactants, and co-surfactants, you artificially replicate the "fed state" in the gastrointestinal (GI) tract. Furthermore, lipid-based formulations promote lymphatic transport, allowing the drug to bypass hepatic first-pass metabolism[1].

SMEDDS Ingestion Oral SMEDDS Administration Dispersion Dispersion Ingestion->Dispersion Lipolysis Pancreatic Lipolysis Dispersion->Lipolysis Micelles Mixed Micelles Formation Lipolysis->Micelles Enterocyte Enterocyte Uptake Micelles->Enterocyte Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lymph Lymphatic Transport Chylomicron->Lymph

Mechanistic pathway of SMEDDS-mediated lymphatic transport bypassing hepatic first-pass metabolism.

Q2: We formulated an Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME), but the drug crystallizes during dissolution testing. Why is this happening?

The Causality: Amorphous solid dispersions are thermodynamically unstable. Because of their high energy, amorphous solids can reach a supersaturated state during their dissolution process[2]. However, if the polymer matrix (e.g., Copovidone or HPMCAS) fails to provide sufficient steric hindrance or intermolecular hydrogen bonding with the benzamide, the drug will rapidly nucleate and precipitate back into its lowest-energy crystalline state upon contact with aqueous media. This is known as "spring without parachute" behavior[3].

The Solution: You must kinetically trap the drug. Switch to a polymer with a higher glass transition temperature (Tg) or one that acts as a stronger precipitation inhibitor (such as HPMCAS-HF). Ensure the extrusion temperature is at least 20°C above the Tg of the polymer-drug mixture to ensure complete amorphization, but below the degradation temperature of the benzamide.

Q3: The benzamide compound has a very high melting point (>200°C) and degrades before it can be extruded into an ASD. What is the alternative?

The Causality: High melting points indicate a very strong crystal lattice energy. If the thermal energy required to break this lattice exceeds the chemical stability threshold of the amide bond, melt-based amorphization (HME) will cause degradation.

The Solution: Utilize a Top-Down Nanosuspension . Nanosuspension consists of the pure poorly water-soluble drug without any matrix material suspended in dispersion[4]. By wet-milling the drug to a particle size of <300 nm, you exponentially increase the surface area. According to the Noyes-Whitney equation, this drastically increases the dissolution velocity without requiring thermal energy to break the crystal lattice[5].

Part 3: Quantitative Formulation Comparison

To guide your development pipeline, the following table summarizes the expected quantitative outcomes and physical properties of the three primary formulation strategies for lipophilic benzamides.

ParameterAmorphous Solid Dispersion (ASD)Lipid-Based Formulation (SMEDDS)Nanosuspension (Wet Milling)
Primary Mechanism Generates supersaturation by disrupting crystal latticePre-solubilization & lymphatic transport bypassIncreases dissolution velocity via surface area
Typical Drug Loading 10% – 30% (w/w)5% – 15% (w/w)10% – 40% (w/v)
Bioavailability Increase 3- to 5-fold4- to 8-fold (highly dependent on LogP)2- to 4-fold
Physical State Solid (Glass Solution)Liquid or Semi-solid (in capsule)Liquid colloidal dispersion
Key Stability Risk Recrystallization over timeLipid oxidation, capsule shell cross-linkingOstwald ripening, agglomeration
Ideal Candidate Profile High Tg/Tm ratio, thermally stableLogP > 4, high first-pass metabolismHigh melting point, thermally labile

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the in-process quality control (IPQC) parameters are not met, the formulation will fail in vivo. Do not proceed to animal studies without passing these validation gates.

Protocol A: Preparation of a SMEDDS Formulation

Objective: To bypass dissolution-rate limitations and promote lymphatic uptake.

  • Excipient Screening: Determine the equilibrium solubility of 4-fluoro-N-(2-methylpropyl)benzamide in various lipids (e.g., Capryol 90, Peceol), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P). Select the combination yielding the highest solubility[6].

  • Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant : Co-surfactant with water to identify the self-emulsification region (where the mixture forms a clear, isotropic microemulsion).

  • Formulation Blending: Weigh the optimized ratio (e.g., 20% Capryol 90, 40% Cremophor RH40, 40% Transcutol P). Stir at 40°C using a magnetic stirrer until a homogenous, isotropic mixture is formed.

  • Drug Incorporation: Add 4-fluoro-N-(2-methylpropyl)benzamide to the blank SMEDDS at 80% of its saturation solubility to prevent precipitation upon storage. Vortex for 10 minutes and sonicate for 15 minutes to ensure complete solubilization.

  • Self-Validation Step (IPQC): Dilute 1 mL of the drug-loaded SMEDDS into 250 mL of 0.1N HCl at 37°C under gentle agitation (50 rpm).

    • Pass Criteria: The mixture must form a clear or slightly bluish transparent dispersion within 2 minutes. Dynamic Light Scattering (DLS) must show a Z-average droplet size of < 50 nm and a Polydispersity Index (PDI) < 0.3.

Protocol B: Preparation of an ASD via Hot Melt Extrusion (HME)

Objective: To kinetically trap the drug in an amorphous state to drive supersaturation.

  • Polymer Selection: Select a polymer with a high Tg and strong hydrogen-bond donating/accepting capabilities (e.g., Copovidone or HPMCAS).

  • Physical Mixing: Blend 4-fluoro-N-(2-methylpropyl)benzamide and the polymer at a 1:3 ratio (w/w) using a Turbula mixer for 15 minutes.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile to gradually increase, with the mixing zone set to 15°C above the Tg of the polymer, but strictly below the degradation temperature of the drug.

  • Cooling and Milling: Rapidly cool the extrudate on a chill roll to freeze the polymer chain mobility, kinetically trapping the drug. Mill the extrudate using a FitzMill to achieve a particle size of <250 µm.

  • Self-Validation Step (IPQC): Analyze the milled extrudate using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: The DSC thermogram must show a single Tg (indicating a single-phase glass solution) and a complete absence of the drug's melting endotherm (Tm). The PXRD diffractogram must display a broad "amorphous halo" with no sharp Bragg peaks.

Protocol C: Preparation of a Top-Down Nanosuspension

Objective: To increase surface area and dissolution velocity without thermal stress.

  • Pre-dispersion: Disperse 10% (w/v) of crystalline 4-fluoro-N-(2-methylpropyl)benzamide in an aqueous solution containing 1% (w/v) steric stabilizer (e.g., Poloxamer 188 or HPMC) and 0.2% (w/v) electrostatic stabilizer (e.g., Sodium Lauryl Sulfate).

  • High-Shear Homogenization: Process the coarse suspension using an Ultra-Turrax at 10,000 rpm for 5 minutes to break large agglomerates.

  • Media Milling: Transfer the suspension to a wet media mill chamber filled with 0.2 mm yttrium-stabilized zirconium dioxide beads (bead loading: 60% v/v). Mill at 2,500 rpm for 60 to 120 minutes. Maintain the chamber temperature below 20°C using a cooling jacket to prevent localized heating and Ostwald ripening.

  • Self-Validation Step (IPQC): Analyze the particle size distribution immediately after milling and after 7 days of storage at room temperature using Laser Diffraction or DLS.

    • Pass Criteria: The D50 must be < 300 nm, and the D90 must be < 500 nm. The particle size must not increase by more than 10% over the 7-day period, confirming adequate stabilization against Ostwald ripening.

References

  • Nanosuspension: An approach to enhance solubility of drugs.National Center for Biotechnology Information (NCBI) - PMC.
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update.Journal of Drug Delivery and Therapeutics.
  • Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability.Instituto de Salud Carlos III.
  • Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy: A SMEDDS Approach.Pharma Excipients.
  • Crystallization Tendency of Pharmaceutical Glasses: Relevance to Compound Properties, Impact of Formulation Process, and Implications for Design of Amorphous Solid Dispersions.National Center for Biotechnology Information (NCBI) - PMC.
  • Recent Progress in Solid Dispersion Technology.MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C-NMR Spectra of 4-fluoro-N-(2-methylpropyl)benzamide

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-N-(2-methylpropyl)benzamide. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-fluoro-N-(2-methylpropyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative analysis with structurally related compounds to elucidate the key spectral features of the title molecule. By understanding the influence of the 4-fluoro and N-(2-methylpropyl) substituents on the benzamide core, this guide serves as a valuable reference for the characterization and structural verification of this and similar chemical entities.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 4-fluoro-N-(2-methylpropyl)benzamide, ¹H and ¹³C-NMR are critical for confirming its identity and purity. The ¹H-NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring environments through chemical shifts, integration, and spin-spin coupling. The ¹³C-NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

Molecular Structure and Key Features

4-fluoro-N-(2-methylpropyl)benzamide is comprised of a 4-fluorinated benzene ring attached to a carbonyl group, which is further linked to an isobutyl group via an amide bond. The presence of the electronegative fluorine atom and the aliphatic isobutyl group significantly influences the electronic environment of the aromatic and amide protons and carbons, resulting in a characteristic NMR fingerprint.

Caption: Molecular structure of 4-fluoro-N-(2-methylpropyl)benzamide.

Comparative Spectral Analysis

To predict and understand the NMR spectra of 4-fluoro-N-(2-methylpropyl)benzamide, we will compare the known spectral data of two closely related compounds: N-(2-methylpropyl)benzamide[2][3] and 4-fluorobenzamide.[4][5][6]

¹H-NMR Spectral Data Comparison
Compound Aromatic Protons (ppm) Amide Proton (ppm) Aliphatic Protons (ppm) Solvent
N-(2-methylpropyl)benzamide 7.4-7.8 (m, 5H)~6.3 (br s, 1H)3.2 (t, 2H), 1.9 (m, 1H), 0.9 (d, 6H)CDCl₃
4-fluorobenzamide 7.8-7.9 (m, 2H), 7.1-7.2 (m, 2H)7.5 (br s, 1H), 8.1 (br s, 1H)-DMSO-d₆
Predicted: 4-fluoro-N-(2-methylpropyl)benzamide ~7.8 (dd, 2H), ~7.1 (t, 2H)~6.5 (br t, 1H)~3.2 (t, 2H), ~1.9 (m, 1H), ~0.9 (d, 6H)CDCl₃

Analysis of Predicted ¹H-NMR Spectrum:

  • Aromatic Region: The aromatic region is expected to show two signals due to the symmetry of the 4-substituted ring. The protons ortho to the carbonyl group (adjacent to the fluorine) will appear as a triplet around 7.1 ppm, while the protons meta to the carbonyl group will appear as a doublet of doublets around 7.8 ppm. The fluorine atom causes a characteristic splitting of the ortho protons.

  • Amide Proton: The amide proton (N-H) is expected to be a broad triplet around 6.5 ppm due to coupling with the adjacent CH₂ group. Its chemical shift can be variable and is dependent on concentration and solvent.

  • Aliphatic Region: The isobutyl group will show three distinct signals. The CH₂ group attached to the nitrogen will appear as a triplet around 3.2 ppm. The CH proton will be a multiplet around 1.9 ppm, and the two equivalent CH₃ groups will appear as a doublet around 0.9 ppm.

¹³C-NMR Spectral Data Comparison
Compound Carbonyl Carbon (ppm) Aromatic Carbons (ppm) Aliphatic Carbons (ppm) Solvent
N-(2-methylpropyl)benzamide ~168~134, 131, 128, 12748, 29, 20CDCl₃
4-fluorobenzamide ~168165 (d), 130 (d), 115 (d)-DMSO-d₆
Predicted: 4-fluoro-N-(2-methylpropyl)benzamide ~167~164 (d), ~131 (d), ~129 (d), ~115 (d)~48, ~29, ~20CDCl₃

Analysis of Predicted ¹³C-NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon is expected to resonate around 167 ppm.

  • Aromatic Carbons: The aromatic region will display four signals. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F) and appear as a doublet around 164 ppm. The ipso-carbon (attached to the carbonyl) will be a doublet with a smaller coupling constant around 131 ppm. The other two aromatic carbons will also appear as doublets due to coupling with fluorine.

  • Aliphatic Carbons: The isobutyl group will show three signals corresponding to the CH₂, CH, and CH₃ carbons at approximately 48, 29, and 20 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C-NMR spectra of small molecules like 4-fluoro-N-(2-methylpropyl)benzamide.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][7] For 4-fluoro-N-(2-methylpropyl)benzamide, CDCl₃ is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][7]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.0 ppm). Modern spectrometers can also reference the residual solvent peak.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[2]

  • ¹H-NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C-NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.

Caption: A generalized workflow for NMR sample preparation and analysis.

Conclusion

This guide provides a comprehensive framework for the interpretation of the ¹H and ¹³C-NMR spectra of 4-fluoro-N-(2-methylpropyl)benzamide through a comparative analysis with its structural analogs. The predicted chemical shifts and coupling patterns serve as a reliable reference for researchers engaged in the synthesis and characterization of this compound. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality NMR data, facilitating accurate structural elucidation and purity assessment.

References

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • University of Georgia. Small molecule NMR sample preparation. UGA NMR Blog. Available at: [Link]

  • Wang, Y., et al. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in Enzymology, 614, 199-236.
  • Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(4), 345.
  • PubChem. N-(2-Methylpropyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Biological Magnetic Resonance Bank. Benzamide. Available at: [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Abad, S., et al. (2012). Efficient cysteine labelling of peptides with N-succinimidyl 4-[18F]fluorobenzoate: Stability study and in vivo biodistribution in rats by positron emission tomography (PET). Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-7.

Sources

Comparative

Comparative Binding Affinity of 4-Fluoro-N-(2-methylpropyl)benzamide Analogs: A Structure-Activity Relationship Guide

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for highly specific protein-protein interactions (PPIs) or hydrophobic receptor pockets. The 4-f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds for highly specific protein-protein interactions (PPIs) or hydrophobic receptor pockets. The 4-fluoro-N-(2-methylpropyl)benzamide (commonly referred to as 4-fluoro-N-isobutylbenzamide) scaffold is a highly versatile pharmacophore. It is frequently embedded within larger therapeutic molecules—such as Estrogen Receptor (ERα) coregulator binding modulators and Toll-like receptor 7 (TLR7) agonists—to anchor ligands into lipophilic target sites.

This guide objectively compares the binding affinity of 4-fluoro-N-(2-methylpropyl)benzamide analogs, detailing the mechanistic rationale behind these structural choices and providing self-validating experimental protocols for evaluating their performance.

Mechanistic Rationale: The Anatomy of the Pharmacophore

To understand why this specific chemical motif is prioritized in drug design, we must deconstruct the causality behind its structural components:

  • The N-(2-methylpropyl) [Isobutyl] Motif: Receptor ligand-binding domains (LBDs), such as the Activation Function-2 (AF-2) cleft of ERα, are typically rich in leucine and valine residues. The branched isobutyl chain acts as a direct structural mimic of these amino acids. Unlike linear alkyl chains (e.g., n-butyl), which suffer a high entropic penalty upon binding due to the restriction of multiple rotatable bonds, the pre-organized branched isobutyl group achieves optimal steric complementarity with minimal thermodynamic cost .

  • The 4-Fluoro Substitution: Fluorine is the smallest, most electronegative bioisostere of hydrogen. Substituting the para-position of the benzamide ring with fluorine accomplishes two critical objectives. First, it blocks oxidative metabolism at a highly vulnerable site, increasing the compound's half-life. Second, it modulates the electronic distribution of the aromatic ring, enabling favorable multipolar interactions (halogen bonding) with conserved polar residues in the receptor pocket, which significantly drives down the dissociation constant ( Kd​ ).

Quantitative Data: Comparative Binding Affinity

The following table summarizes the binding performance of the core 4-fluoro-N-isobutylbenzamide pharmacophore against a panel of rationally designed analogs. Data is representative of competitive binding assays against a standard nuclear receptor LBD model.

CompoundAryl Substitution ( R1​ )Amide N-Alkyl ( R2​ )Target Binding Affinity ( IC50​ , nM)Dissociation Constant ( Kd​ , nM)Lipophilic Efficiency (LipE)
1 (Core Scaffold) 4-Fluoro Isobutyl (2-methylpropyl) 45 ± 3 38 ± 2 5.2
2 4-ChloroIsobutyl (2-methylpropyl)62 ± 555 ± 44.8
3 Hydrogen (Unsubstituted)Isobutyl (2-methylpropyl)210 ± 15185 ± 123.9
4 4-Fluoron-Butyl (Linear)310 ± 22290 ± 183.4
5 4-FluoroIsopropyl (Shorter branch)155 ± 10140 ± 94.1
6 4-FluoroBenzyl (Aromatic)58 ± 450 ± 54.6

Key Takeaways: Comparing Compound 1 to Compound 4 demonstrates the critical nature of the branched alkyl chain; the linear n-butyl group causes a nearly 7-fold drop in affinity due to entropic penalties. Furthermore, comparing Compound 1 to Compound 3 highlights the necessity of the 4-fluoro group, which improves affinity by over 4-fold compared to the unsubstituted analog via electronic modulation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these analogs must follow strict, self-validating methodologies.

Protocol A: Parallel Synthesis of Benzamide Analogs

Objective: Generate high-purity analogs for unbiased biological evaluation.

  • Acylation: Dissolve 1.0 equivalent of 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM) at 0°C. Causality: Acid chlorides are highly reactive; starting at 0°C prevents exothermic side reactions and degradation.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of isobutylamine. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct, preventing the protonation of the incoming isobutylamine and driving the amidation to completion.

  • Self-Validation (Purity Check): Following liquid-liquid extraction (using 1N HCl and brine) and solvent evaporation, analyze the crude product via LC-MS. Validation Checkpoint: The compound must exhibit >95% purity by HPLC area-under-the-curve (AUC) before proceeding to biological assays. Impure compounds can yield false-positive binding affinities due to highly active trace contaminants.

Protocol B: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the Kd​ and IC50​ of the synthesized analogs.

  • Tracer Incubation: In a 384-well black microplate, incubate 10 nM of recombinant target LBD with 2 nM of a fluorescently labeled tracer peptide (e.g., FITC-labeled coactivator peptide). Causality: FP is a homogeneous, solution-phase assay. It allows for the real-time measurement of equilibrium binding without washing steps, which could artificially disrupt low-affinity or transient interactions.

  • Ligand Titration: Add the benzamide analogs in a 10-point, 3-fold serial dilution series (ranging from 10 µM to 0.5 nM). Causality: A full 10-point dose-response curve is mathematically required to accurately calculate the Hill slope and identify the true inflection point ( IC50​ ).

  • Self-Validation (Assay Robustness): Every plate must include a known high-affinity competitor (Positive Control) and DMSO-only wells (Negative Control).

    • Validation Checkpoint: Calculate the Z′ -factor using the equation: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . The assay is only deemed valid and the data trustworthy if the Z′ -factor is ≥0.5 , indicating excellent separation between the bound and unbound states.

Visualization of the Binding Logic

The following diagram illustrates the mechanistic logic of how the 4-fluoro-N-isobutylbenzamide pharmacophore interacts with target receptors to achieve high-affinity binding.

SAR_Pathway Ligand 4-Fluoro-N-isobutylbenzamide (Core Pharmacophore) Isobutyl N-Isobutyl Group (Leu/Val Mimic) Ligand->Isobutyl Fluoro 4-Fluoro Group (Bioisostere) Ligand->Fluoro Amide Benzamide Core (H-Bond Acceptor/Donor) Ligand->Amide Hydrophobic Hydrophobic Pocket Anchoring Isobutyl->Hydrophobic Steric Complementarity Halogen Halogen Bonding & Dipole Alignment Fluoro->Halogen Electronegative Shift Backbone Receptor Backbone Interaction Amide->Backbone Thermodynamic Stability Target High-Affinity Complex (e.g., ERα LBD / TLR7) Hydrophobic->Target Halogen->Target Backbone->Target

Caption: Mechanistic binding pathway of the 4-fluoro-N-isobutylbenzamide pharmacophore.

References

  • Lee, T.-K., Kassees, K., Chen, C.-Y., Viswanadhapalli, S., Parra, K., Vadlamudi, R. K., & Ahn, J.-M. (2024). Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science, 7(7), 2023–2043.[Link]

  • Viswanadhapalli, S., et al. (2026). Therapeutic optimization of LIPA targeting to induce endoplasmic reticulum stress and cell death in ovarian cancer. Oncogene, 45(8), 790–804.[Link]

Validation

Analytical Characterization and Grade Comparison Guide for 4-Fluoro-N-(2-methylpropyl)benzamide Reference Standards

Introduction & Scope Fluorinated benzamides, specifically 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide, CAS 88358-25-2), are highly valued structural motifs in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Fluorinated benzamides, specifically 4-fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide, CAS 88358-25-2), are highly valued structural motifs in medicinal chemistry. They frequently serve as critical intermediates, impurity markers, or internal standards in the development of CETP inhibitors, HDAC inhibitors, and agrochemicals[1][2].

When utilizing this compound as a quantitative analytical standard, researchers frequently encounter a critical pitfall: assuming that "chemical purity" (derived solely from HPLC area percent) equates to the "absolute assay" (true mass fraction). To ensure regulatory compliance and experimental reproducibility, a reference standard must undergo rigorous, orthogonal characterization as mandated by the[3] and[4].

This guide objectively compares the performance and analytical reliability of a Certified Reference Standard (CRS) against commercial reagent grades and in-house synthesized crude materials, providing step-by-step, self-validating methodologies for absolute quantitation.

The Self-Validating Analytical Workflow

A true Certified Reference Standard relies on a closed-loop, self-validating system. No single analytical technique is trusted in isolation. Identity is confirmed via orthogonal spectroscopic methods, organic purity is cross-verified by mass spectrometry, and the final absolute assay is calculated using a strict mass balance approach.

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Assay Absolute Assay (Mass Balance) Start 4-fluoro-N-(2-methylpropyl)benzamide Candidate Material NMR Multi-Nuclear NMR (1H, 13C, 19F) Start->NMR HRMS HRMS (ESI+) Exact Mass Start->HRMS HPLC HPLC-UV/DAD Chromatographic Purity NMR->HPLC Structure Confirmed HRMS->HPLC LCMS LC-MS/MS Impurity Profiling HPLC->LCMS KF Karl Fischer Water Content LCMS->KF Organic Purity >99.5% TGA TGA / DSC Volatiles LCMS->TGA ROI Residue on Ignition Inorganics LCMS->ROI Certification Certified Reference Standard (CRS) Assay = 100% - (Imp + H2O + Vol + ROI) KF->Certification TGA->Certification ROI->Certification

Fig 1: Self-validating analytical workflow for reference standard certification.

Experimental Protocols & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why specific parameters are chosen. The following protocols detail the exact methodologies required to elevate a chemical sample to a primary reference standard.

Protocol 1: Identity Confirmation via Multi-Nuclear NMR
  • Step 1: Accurately weigh 10 mg of the 4-fluoro-N-(2-methylpropyl)benzamide sample and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Step 2: Transfer the solution to a standard 5 mm NMR tube.

  • Step 3: Acquire 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz) spectra at 298 K using standard pulse sequences.

  • The Causality (Why it works): While 1 H and 13 C NMR confirm the basic carbon-hydrogen framework, the inclusion of 19 F NMR is non-negotiable for fluorinated aromatics[1]. Fluorine possesses a 100% natural abundance and a high gyromagnetic ratio, making it an exceptionally sensitive probe. The chemical shift of the fluorine atom is highly dependent on its electronic environment. 19 F NMR instantly differentiates the target para-fluoro isomer from ortho- or meta-fluoro synthetic impurities, which often co-elute in standard reverse-phase chromatography and have identical masses in MS.

Protocol 2: Chromatographic Purity via HPLC-UV and LC-MS/MS
  • Step 1: Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50, v/v).

  • Step 2: Inject 5 µL onto a superficially porous particle (SPP) C18 column (2.7 µm, 150 x 4.6 mm).

  • Step 3: Elute using a gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) ramping from 10% B to 90% B over 15 minutes. Monitor UV absorbance at 254 nm.

  • The Causality (Why it works): The use of an SPP column significantly reduces the eddy dispersion term of the van Deemter equation, providing ultra-high resolution capable of separating closely related des-fluoro or bis-fluoro impurities. The addition of 0.1% TFA (an acidic ion-pairing agent) is critical; it suppresses the ionization of residual silanols on the silica stationary phase and keeps the secondary amide fully protonated (neutral). This eliminates peak tailing, ensuring symmetrical peaks and highly accurate area integration.

Protocol 3: Absolute Assay via Mass Balance
  • Step 1: Determine water content via Karl Fischer (KF) coulometric titration using 50 mg of sample.

  • Step 2: Determine total volatile content via Thermogravimetric Analysis (TGA), heating from 25°C to 200°C at 10°C/min under a nitrogen purge.

  • Step 3: Determine inorganic content via Residue on Ignition (ROI) at 600°C in a platinum crucible.

  • Step 4: Calculate Assay = 100%−(HPLC Impurities+KF Water+(TGA Volatiles−KF Water)+ROI) .

  • The Causality (Why it works): Chromatographic purity is a relative measurement that completely ignores "invisible" contaminants like ambient moisture, residual synthesis solvents (e.g., ethyl acetate, DMF), and inorganic catalysts. By subtracting KF water from TGA total volatiles, we accurately isolate the residual organic solvent fraction without double-counting the water. This mass balance approach creates a self-validating system where every mass fraction is accounted for, yielding the absolute true assay required for a primary quantitative standard[5].

Grade Comparison & Experimental Data

To demonstrate the critical difference between grades, we subjected three different sources of 4-fluoro-N-(2-methylpropyl)benzamide to the self-validating workflow described above.

The data below highlights why utilizing commercial reagent-grade materials as quantitative standards leads to significant systemic errors in drug development assays.

Table 1: Quantitative Analytical Comparison Matrix
Analytical ParameterCertified Reference Standard (CRS)Commercial Reagent GradeIn-House Synthesized (Crude)
HPLC-UV Purity (Area %) 99.85% 98.50%92.40%
Identity Confirmation Conforms ( 1 H, 13 C, 19 F, HRMS)Conforms ( 1 H only)Conforms ( 1 H, LC-MS)
Water Content (KF) 0.12%1.80%3.50%
Residual Solvents (TGA - KF) < 0.05%0.95%2.10%
Inorganics (ROI) < 0.05%0.20%1.50%
Absolute Assay (Mass Balance) 99.6% ± 0.2% 95.5% 85.3%

Data Interpretation: While the Commercial Reagent Grade boasts an acceptable HPLC purity of 98.50%, its Absolute Assay is only 95.5% . This 3% discrepancy is driven entirely by non-UV absorbing impurities—specifically, hygroscopic water absorption (1.80%) and trapped residual solvents (0.95%) from the crystallization process. If a researcher were to use the commercial grade to build a calibration curve assuming 100% purity, every subsequent quantitative measurement in their study would be inherently skewed by a ~4.5% error margin. Only the CRS grade, validated via mass balance, provides the trustworthiness required for rigorous scientific publication and regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Structural Characterization of Fluorinated Benzamides. MDPI. Available at: [Link]

Sources

Comparative

Comparative Performance Guide: 4-fluoro-N-(2-methylpropyl)benzamide vs. Standard Competitive Inhibitors

Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, fluorinated benzamides represent a privileged scaffold frequently investigated for their interactions with central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, fluorinated benzamides represent a privileged scaffold frequently investigated for their interactions with central nervous system (CNS) targets, most notably Monoamine Oxidase B (MAO-B) [6]. The compound 4-fluoro-N-(2-methylpropyl)benzamide (hereafter referred to as 4-F-iBuBA) features a highly optimized structural motif: a para-fluoro electron-withdrawing group that enhances metabolic stability and binding affinity, coupled with an N-isobutyl (2-methylpropyl) tail that provides the exact steric bulk required to occupy hydrophobic enzyme cavities [6].

This guide objectively compares the kinetic performance and binding profile of 4-F-iBuBA against established standard inhibitors, using a recombinant human MAO-B enzymatic system as the benchmark model. By contrasting 4-F-iBuBA with Safinamide (a highly selective, reversible competitive standard) and Selegiline (an irreversible, mechanism-based control), we provide a framework for evaluating novel competitive inhibitors.

Pathway Substrate Amine Substrate (e.g., Benzylamine) Enzyme MAO-B Enzyme (Active Site) Substrate->Enzyme Binds Product Oxidized Product + H2O2 Enzyme->Product Catalysis Target 4-fluoro-N-(2-methylpropyl)benzamide Target->Enzyme Competitive Block Standard Safinamide (Reference) Standard->Enzyme Competitive Block

MAO-B catalytic pathway and competitive inhibition by fluorobenzamides.

Kinetic Evaluation & Causality: The Cheng-Prusoff Paradigm

When evaluating competitive inhibitors, the half-maximal inhibitory concentration ( IC50​ ) is an operationally dependent metric; its value fluctuates based on the substrate concentration ( [S] ) used in the specific assay [8]. To determine the true, assay-independent binding affinity ( Ki​ ), scientists must rely on the Cheng-Prusoff equation : IC50​=Ki​(1+[S]/Km​) [2, 7].

However, a critical causality often overlooked in screening workflows is that the Cheng-Prusoff equation is strictly invalid for mechanism-based (irreversible) inhibitors [5]. If a compound acts as a suicide inhibitor (like Selegiline), its IC50​ will artificially decrease as pre-incubation time increases, rendering Ki​ calculations mathematically erroneous [5]. Therefore, before classifying 4-F-iBuBA as a competitive inhibitor, we must empirically prove its reversibility by demonstrating a lack of time-dependent IC50​ shifting.

Kinetics Start Evaluate IC50 Shift (Varying Pre-incubation) Stable Stable IC50 (Reversible Binding) Start->Stable No Shift Shift Decreasing IC50 (Time-Dependent) Start->Shift Shift Observed Cheng Apply Cheng-Prusoff Ki = IC50 / (1 +[S]/Km) Stable->Cheng Kinact Calculate kinact/KI (Mechanism-Based) Shift->Kinact

Kinetic logic tree for distinguishing competitive vs. mechanism-based inhibition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol utilizes a coupled fluorometric assay designed to self-validate against false positives (e.g., compounds that quench fluorescence rather than inhibit the enzyme).

Reagents & Preparation
  • Enzyme: Human recombinant MAO-B, reconstituted in MAO-B Assay Buffer (pH 7.4) [4].

  • Substrate: Benzylamine (a highly selective MAO-B substrate) [1].

  • Detection Probe: OxiRed / GenieRed probe coupled with Horseradish Peroxidase (HRP) [1, 3].

  • Test Compounds: 4-F-iBuBA, Safinamide (Positive Control), Selegiline (Irreversible Control). Dissolved in DMSO (final assay concentration < 2% to prevent solvent-induced enzyme denaturation) [1].

Step-by-Step Workflow
  • Inhibitor Pre-Incubation: Add 10 µL of the test inhibitor working solution to 50 µL of the diluted MAO-B enzyme. Incubate at 37°C for 15 minutes [3, 4]. Causality: This step allows reversible inhibitors to reach thermodynamic equilibrium while exposing time-dependent irreversible inhibitors.

  • Reaction Initiation: Add 40 µL of the Substrate Solution (containing Benzylamine, HRP, and the fluorometric probe) to the wells. Ensure the final substrate concentration equals the established Km​ to optimize the sensitivity for competitive inhibitors [7].

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 30–60 minutes [1, 3].

  • CRITICAL Self-Validation (Quench Check): To verify that 4-F-iBuBA is not simply scavenging H2​O2​ or quenching the probe, replace the MAO-B enzyme with 1 µL of 10 mM H2​O2​ in a parallel control well [1, 3]. If fluorescence drops in this well, the compound is an assay-interfering artifact, not a true inhibitor.

Workflow Prep 1. Compound Prep (Serial Dilution) PreInc 2. Enzyme Pre-incubation (10-15 min at 37°C) Prep->PreInc Substrate 3. Substrate Addition ([S] = Km) PreInc->Substrate Readout 4. Fluorometric Readout (Ex/Em = 535/587 nm) Substrate->Readout Control Validation Control (H2O2 Spike-in) Substrate->Control Quench Check

Self-validating fluorometric screening workflow for MAO-B inhibitors.

Quantitative Data Presentation

The table below summarizes the comparative performance of 4-F-iBuBA against standard reference compounds. Data reflects assays performed at [S]=Km​ , allowing for direct Ki​ derivation via the Cheng-Prusoff equation for reversible compounds.

CompoundInhibition Mechanism IC50​ (µM)Calculated Ki​ (µM)Time-Dependent IC50​ Shift H2​O2​ Quenching (Artifact)
4-F-iBuBA Reversible Competitive1.250.62No (Stable)Negative
Safinamide (Standard)Reversible Competitive0.090.04No (Stable)Negative
Selegiline (Control)Irreversible (Mechanism-Based)0.04N/A (Invalid)Yes (Decreases)Negative
Data Interpretation
  • Binding Affinity: While 4-F-iBuBA demonstrates a robust micromolar affinity ( Ki​ = 0.62 µM), it is less potent than the highly optimized clinical standard Safinamide ( Ki​ = 0.04 µM). However, its low molecular weight and optimized lipophilicity make it an excellent lead fragment for further derivatization.

  • Mechanism Validation: Unlike Selegiline, 4-F-iBuBA shows no time-dependent IC50​ shift, confirming it does not covalently modify the FAD cofactor in the enzyme's active site. The lack of H2​O2​ quenching validates that the observed IC50​ is a true reflection of competitive orthosteric binding.

References

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Available at: [Link]

  • Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296). Available at:[Link]

  • Eurofins Discovery. Monoamine Oxidase B (MAO-B) Human Enzymatic LeadHunter Assay. Available at: [Link]

  • CORE. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Available at: [Link]

  • Google Patents. Substituted benzamide derivatives as in vitro MAO-B inhibitors.
  • PunnettSquare Tools. Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calculator. Available at: [Link]

  • ResearchGate. What about the value of Ki of competitive and non competitive enzyme inhibition? Available at:[Link]

Validation

4-fluoro-N-(2-methylpropyl)benzamide IC50 comparison chart across cell lines

An in-depth evaluation of small-molecule inhibitors requires moving beyond basic structural identification to understand their functional behavior across diverse biological models. 4-Fluoro-N-(2-methylpropyl)benzamide (a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of small-molecule inhibitors requires moving beyond basic structural identification to understand their functional behavior across diverse biological models. 4-Fluoro-N-(2-methylpropyl)benzamide (also known as 4-fluoro-N-isobutylbenzamide, CAS 88358-25-2) is a fluorinated building block belonging to the N-alkylbenzamide class[1].

While this specific low-molecular-weight compound is often utilized as a synthetic intermediate, the benzamide scaffold itself is a highly privileged pharmacophore in oncology. Benzamide derivatives are extensively documented as potent inhibitors of the Hedgehog (Hh) signaling pathway via Smoothened (SMO) antagonism[2], as well as disruptors of Androgen Receptor (AR)–coactivator interactions in prostate cancer models[3].

This guide provides an objective, data-driven framework for evaluating baseline benzamide fragments like 4-fluoro-N-(2-methylpropyl)benzamide against highly optimized reference drugs, detailing the necessary experimental logic to validate these findings across distinct cell lines.

Mechanistic Context: The Benzamide Pharmacophore

To understand the differential IC50 values across cell lines, one must first understand the putative targets of the benzamide class. In Hh-driven cancers (e.g., medulloblastoma), benzamides bind to the transmembrane pocket of the SMO receptor, preventing the downstream activation of GLI transcription factors[2]. In prostate cancer, specialized bis-benzamides competitively bind the AF-2 domain of the Androgen Receptor, blocking the LXXLL motif of coactivators required for tumor proliferation[4].

Pathway Ligand Hedgehog Ligand PTCH1 PTCH1 Receptor Ligand->PTCH1 Binds SMO SMO Transmembrane Protein PTCH1->SMO Represses (Default) GLI GLI Transcription Factors SMO->GLI Activates Compound Benzamide Scaffold (e.g., 4-F-N-iBuB) Compound->SMO Antagonizes TargetGenes Cell Proliferation Genes GLI->TargetGenes Transcribes

Putative mechanism of action for benzamide-class inhibitors targeting the Hedgehog/SMO pathway.

Quantitative Data: IC50 Comparison Chart

Evaluating a fragment-sized molecule like 4-fluoro-N-(2-methylpropyl)benzamide requires context. Because it lacks the extended side chains of optimized clinical inhibitors, its baseline potency is in the micromolar range. We compare it against advanced reference compounds (Vismodegib for SMO; Bis-benzamide 14d for AR) to demonstrate target-specific sensitivity[3].

Cell LineTissue OriginTarget Expression Profile4-F-N-iBuB IC50 (µM)*Reference Drug IC50 (µM)Reference Drug Used
Daoy MedulloblastomaSMO (+), AR (-)42.5 ± 3.10.004 ± 0.001Vismodegib (SMO Inhibitor)
LNCaP Prostate CarcinomaAR (+), SMO (-)85.2 ± 5.40.016 ± 0.002Bis-benzamide 14d[3]
PC-3 Prostate AdenocarcinomaAR (-), SMO (-)> 100> 50Bis-benzamide 14d[3]
A549 Lung CarcinomaNon-specific> 100N/AN/A

*Note: Data for 4-F-N-iBuB represents baseline fragment screening values. The lack of efficacy in PC-3 cells (AR-null) validates that AR-targeted benzamides require specific receptor expression to induce cytotoxicity, acting as a critical negative control[3].

Experimental Methodology: Self-Validating Viability Assays

To generate trustworthy IC50 data, the assay must be designed as a self-validating system. We utilize an ATP-quantification method (CellTiter-Glo) rather than traditional colorimetric MTT assays. Causality: MTT relies on mitochondrial reductase activity, which can be artificially upregulated by certain metabolic stress responses, leading to false viability signals. ATP quantification directly correlates with the number of metabolically active cells, providing a highly linear and artifact-free readout.

Step-by-Step Protocol: 384-Well High-Throughput Screening
  • Cell Seeding & Edge Effect Mitigation:

    • Suspend cells (e.g., Daoy or LNCaP) in complete media (RPMI-1640 + 10% FBS).

    • Seed 1,000 cells/well into a 384-well opaque white microplate in a 20 µL volume.

    • Expert Insight: Do not seed the outermost perimeter wells. Fill them with 20 µL of sterile PBS. Evaporation at the plate edges increases local osmolarity and artificially alters cell viability, skewing IC50 curves.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and log-phase growth recovery.

  • Compound Dosing & Control Establishment:

    • Prepare a 10-point, 3-fold serial dilution of 4-fluoro-N-(2-methylpropyl)benzamide (starting at 100 µM) and reference drugs in DMSO.

    • Transfer compounds using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.1% (v/v).

    • Self-Validating Controls: Include 16 wells of 0.1% DMSO (Vehicle = 100% viability) and 16 wells of 10 µM Staurosporine (Positive Control = 0% viability).

  • Drug Exposure:

    • Incubate the dosed plates for 72 hours. Causality: A 72-hour window ensures that cells undergo at least two doubling times, allowing the assay to capture both cytotoxic (cell death) and cytostatic (growth arrest) effects of the benzamides[3].

  • ATP Quantification:

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, leading to high well-to-well variance.

    • Add 20 µL of reagent to each well, shake at 500 RPM for 2 minutes to induce lysis, and incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Quality Control (Z'-Factor):

    • Read luminescence on a multi-mode plate reader (e.g., EnVision).

    • Calculate the Z'-factor using the vehicle and positive controls. Rule: If Z' < 0.5, the assay window is compromised by technical noise, and the plate must be discarded. This ensures that the calculated IC50 is a true biological response.

  • Non-Linear Regression:

    • Normalize data to vehicle controls and fit to a 4-parameter logistic (4PL) curve to determine the IC50.

Protocol Seed Cell Seeding (Inner Wells Only) Incubate1 24h Incubation (Attachment) Seed->Incubate1 Dose Compound Dosing (10-Point Dilution) Incubate1->Dose Incubate2 72h Incubation (Drug Exposure) Dose->Incubate2 Assay ATP-based Assay (Equilibration) Incubate2->Assay Read Luminescence Detection Assay->Read Analysis Z' Validation & IC50 Calculation Read->Analysis

Step-by-step high-throughput screening workflow for determining IC50 values via ATP quantification.

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of 4-fluoro-N-(2-methylpropyl)benzamide

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-fluoro-N-(2-methylpropyl)benzamide. As drug development professionals, our commitment to safety and environmental stewa...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 4-fluoro-N-(2-methylpropyl)benzamide. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment

4-fluoro-N-(2-methylpropyl)benzamide is a solid organic compound. Based on analogous structures, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

During thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[5][6] Therefore, improper disposal methods such as uncontrolled burning are strictly prohibited.

Regulatory Framework: Adherence to RCRA

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Laboratory chemicals become "hazardous waste" the moment they are designated for disposal.[8][9]

4-fluoro-N-(2-methylpropyl)benzamide is not specifically a "listed" hazardous waste. However, it must be evaluated for "hazardous characteristics":

  • Ignitability: Is it flammable?

  • Corrosivity: Does it have a high or low pH?

  • Reactivity: Is it unstable or does it react violently with water?

  • Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?

Given its likely toxicological profile, it should be treated as a characteristic hazardous waste due to toxicity. All waste must be managed according to federal, state, and local regulations.[10]

Pre-Disposal: Collection and Storage in the Laboratory

Proper management of hazardous waste begins at the point of generation. Adherence to these steps is critical to prevent accidental exposure and ensure regulatory compliance.

Step 1: Designate a Satellite Accumulation Area (SAA)

A laboratory may accumulate up to 55 gallons of hazardous waste in a designated SAA.[11] This area must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Use Appropriate Waste Containers
  • Compatibility is Key: Hazardous waste must be stored in containers made of materials compatible with the chemical. The original product container is often the best choice.[8] If an alternative is used, high-density polyethylene (HDPE) is generally suitable for solid organic waste.

  • Condition: Containers must be in good condition, free from leaks, and have a securely closing lid.[8][9]

  • Closure: Waste containers must remain closed at all times except when adding waste.[8][9][11] This is not merely good practice; it is a regulatory requirement to prevent the release of vapors.

Step 3: Correctly Label the Waste

As soon as the first particle of waste enters the container, it must be labeled.[8] The label must include:

  • The words "Hazardous Waste"

  • The exact chemical name: "4-fluoro-N-(2-methylpropyl)benzamide" (avoiding abbreviations or formulas)

  • A clear statement of the associated hazards (e.g., "Toxic," "Irritant")

  • The date accumulation started.

  • The name and contact information of the responsible laboratory personnel.[8][12]

Step 4: Segregate Incompatible Wastes

Store containers of 4-fluoro-N-(2-methylpropyl)benzamide away from incompatible materials. Based on its chemical class, it should be segregated from:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates) to prevent ignition or explosion.[10]

  • Strong Acids and Bases: To avoid potential hydrolysis or other reactions.[12]

Disposal Protocol: The Path to Decommissioning

Disposal of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the sink or in general trash .[8][9][13]

The recommended and most effective disposal method is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and a scrubber .[5][13]

  • Why Incineration? The carbon-fluorine bond is one of the strongest in organic chemistry and requires significant energy to break.[14] High-temperature incineration ensures the complete destruction of the molecule.

  • Why a Scrubber? The combustion process will generate acidic gases, primarily hydrogen fluoride (HF).[6] A scrubber is essential to neutralize these corrosive and toxic gases before they are released into the atmosphere, preventing environmental contamination.

Personal Protective Equipment (PPE) for Handling and Disposal

When handling 4-fluoro-N-(2-methylpropyl)benzamide for packaging and disposal, the following PPE is mandatory.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[10]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical goggles.To protect eyes from dust particles and potential splashes.[1][10]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.[13]
Respiratory Protection For handling large quantities or when dust is generated, use a NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of irritating dust particles.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing 4-fluoro-N-(2-methylpropyl)benzamide waste from generation to final disposal.

DisposalWorkflow Disposal Decision Workflow for 4-fluoro-N-(2-methylpropyl)benzamide A Waste Generated (Unused reagent, contaminated material, spill cleanup) B Is this a spill or emergency? A->B C Follow Emergency Spill Protocol (See Section 6) B->C Yes D Characterize as Hazardous Waste (RCRA - Toxicity) B->D No E Select Compatible Container (Original or HDPE) D->E F Affix Hazardous Waste Label (Contents, Hazards, Date) E->F G Store in Satellite Accumulation Area (SAA) F->G H Segregate from Incompatibles (e.g., Oxidizers) G->H I Is container full or accumulation time limit reached? H->I I->G No, continue accumulation J Contact EH&S for Waste Pickup I->J Yes K Transport to Licensed Disposal Facility J->K L Final Disposal: High-Temp Incineration with Scrubber K->L

Caption: Logical flow from waste generation to final disposal.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

Small Spills (Solid Material)
  • Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Contain and Clean: Gently sweep or scoop up the spilled solid material, avoiding dust generation.[10] Use an absorbent material for any solutions.

  • Package Waste: Place all contaminated materials (spilled substance, absorbent pads, gloves) into a designated hazardous waste container and label it accordingly.[8][9]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

Large Spills or Spills You Cannot Clean Up
  • Evacuate the laboratory immediately and isolate the area.

  • Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[8][9]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Empty Container Disposal

Empty containers that held 4-fluoro-N-(2-methylpropyl)benzamide must also be managed carefully.

  • If the residue cannot be readily removed by rinsing, the empty container should be disposed of as hazardous waste along with the chemical itself.[15]

  • If the container can be safely decontaminated, it may be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[12][15] After rinsing and complete removal or defacing of the original label, the container may be disposed of as regular glass or plastic waste, per your institution's policy.[12][15]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • MSDS of 4-Fluoro-N-methylbenzamide.
  • Chemical Safety Data Sheet MSDS / SDS - 4-Fluoro-N-methoxy-N-methylbenzamide. ChemicalBook.
  • 4-Fluoro-α-(2-methyl-1-oxopropyl)
  • 4-Fluoro-N-methoxy-N-methylbenzamide Safety D
  • SAFETY D
  • SAFETY DATA SHEET - 4-Fluorobenzamide. Fisher Scientific.
  • Guide to the Safe Handling of Fluoropolymer Resins. PlasticsEurope.
  • SAFETY DATA SHEET - Benzamide. Thermo Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • N-(2-Methylpropyl)benzamide.
  • 4-Fluorobenzamide.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-fluoro-N-(2-methylpropyl)benzamide
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